Product packaging for 4-Butyl-2,3-dichloroaniline(Cat. No.:CAS No. 862780-28-7)

4-Butyl-2,3-dichloroaniline

Cat. No.: B15159235
CAS No.: 862780-28-7
M. Wt: 218.12 g/mol
InChI Key: NIIVWVLELJMYMA-UHFFFAOYSA-N
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Description

4-Butyl-2,3-dichloroaniline is a substituted aniline compound that serves as a versatile building block in organic synthesis and chemical research. As a member of the dichloroaniline family, which includes important agrochemical metabolites and intermediates like 3,4-dichloroaniline (a metabolite of the herbicide diuron) , this chemically functionalized aniline is valued for its potential in developing more complex molecules. Its structure, featuring both chloro and alkyl substituents, makes it a candidate for use in pharmaceutical research, materials science, and in the development of specialty chemicals. Dichloroanilines, in general, are known to be studied for their environmental behavior and toxicological profiles, including their role as endocrine disruptors and their effects on aquatic organisms . Researchers utilize such compounds to study chemical degradation, environmental fate, and mixture toxicity with nanomaterials . This compound is supplied as a high-purity material to ensure consistent and reliable results in laboratory settings. This product is strictly for Research Use Only and is not intended for human, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13Cl2N B15159235 4-Butyl-2,3-dichloroaniline CAS No. 862780-28-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

862780-28-7

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

4-butyl-2,3-dichloroaniline

InChI

InChI=1S/C10H13Cl2N/c1-2-3-4-7-5-6-8(13)10(12)9(7)11/h5-6H,2-4,13H2,1H3

InChI Key

NIIVWVLELJMYMA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(C=C1)N)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physical Properties of Dichloroanilines and the Projected Impact of Butyl Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An Analysis of the Physical Properties of Dichloroaniline Isomers as a Proxy for 4-Butyl-2,3-dichloroaniline

This technical document addresses the physical properties of "this compound." An extensive search of publicly available chemical databases and scientific literature yielded no specific experimental data for this compound. This suggests that this compound is not a commonly synthesized or commercially available molecule.

In the absence of direct data, this guide provides a comprehensive overview of the physical properties of closely related dichloroaniline isomers: 2,3-dichloroaniline, 2,4-dichloroaniline, and 3,4-dichloroaniline. This comparative analysis serves as a foundational reference for estimating the properties of the target compound. Furthermore, this guide discusses the theoretical influence of a butyl group on the physicochemical characteristics of an aromatic amine.

Comparative Physical Properties of Dichloroaniline Isomers

The following table summarizes the key physical properties of three common dichloroaniline isomers. These compounds share the same molecular formula (C₆H₅Cl₂N) and molecular weight, but differ in the substitution pattern of the chlorine atoms on the aniline ring.

Property2,3-Dichloroaniline2,4-Dichloroaniline3,4-Dichloroaniline
Molecular Formula C₆H₅Cl₂NC₆H₅Cl₂NC₆H₅Cl₂N
Molecular Weight 162.02 g/mol 162.02 g/mol [1]162.01 g/mol
Appearance Colorless crystals or liquidBeige crystals[2][3]White to light brown crystalline solid[4]
Melting Point 20-25 °C59-63 °C[5][6]69-72 °C
Boiling Point 252 °C245 °C[5][6]272 °C
Density 1.37 g/mL at 20 °C1.567 g/cm³ at 20 °C[5]1.57 g/cm³
Water Solubility InsolubleSlightly soluble[2]Sparingly soluble

Theoretical Influence of a Butyl Group on Physical Properties

The introduction of a butyl group at the 4-position of the 2,3-dichloroaniline ring would create "this compound." This substitution would be expected to alter the physical properties of the parent molecule in several predictable ways:

  • Molecular Weight: The addition of a butyl group (C₄H₉) would significantly increase the molecular weight.

  • Melting and Boiling Points: The larger molecular size and increased surface area from the butyl group would lead to stronger van der Waals forces between molecules. Consequently, both the melting and boiling points would be expected to be higher than those of the dichloroaniline isomers.

  • Density: The addition of a hydrocarbon chain would likely decrease the overall density of the molecule compared to the dichloroaniline isomers.

  • Solubility: The nonpolar butyl group would increase the hydrophobic character of the molecule. This would lead to a decrease in solubility in polar solvents like water and an increase in solubility in nonpolar organic solvents. Lower aliphatic amines are generally soluble in water, but solubility decreases as the size of the hydrophobic alkyl part increases[7].

Experimental Protocols and Visualizations

Due to the absence of specific experimental data for this compound in the reviewed literature, this guide cannot provide detailed experimental protocols for the determination of its physical properties.

Similarly, no signaling pathways, experimental workflows, or logical relationships involving this compound were identified. Therefore, the generation of Graphviz diagrams as requested is not feasible. For any future research on this compound, standard analytical chemistry techniques for determining melting point, boiling point, density, and solubility would be applicable.

Logical Workflow for Property Estimation

For researchers interested in the properties of novel compounds like this compound, a logical workflow for estimation and preliminary assessment can be visualized as follows:

G Figure 1: Workflow for Estimating Properties of a Novel Compound A Identify Target Compound (e.g., this compound) B Literature and Database Search for Direct Data A->B C Data Found? B->C D Compile and Analyze Existing Data C->D Yes E Identify Closely Related Structural Analogs (e.g., Dichloroanilines) C->E No F Gather Physical Property Data for Analogs E->F G Analyze the Effect of the Structural Difference (e.g., Butyl Group Addition) F->G H Predict Properties of Target Compound G->H I Experimental Verification H->I

Caption: Workflow for estimating the physical properties of a novel chemical compound.

This diagram illustrates the logical progression from identifying a target compound to predicting its properties based on analogous structures when direct data is unavailable.

References

"4-Butyl-2,3-dichloroaniline" chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: An Overview of Dichloroaniline Derivatives

2,3-Dichloroaniline: A Technical Profile

Chemical Structure and CAS Number

2,3-Dichloroaniline is an organic compound with the formula C₆H₅Cl₂N. It is one of six isomers of dichloroaniline and is characterized by an aniline ring substituted with two chlorine atoms at the 2 and 3 positions.

  • Chemical Formula: C₆H₅Cl₂N

  • Molecular Weight: 162.02 g/mol

  • CAS Number: 608-27-5[1]

  • Synonyms: 1-Amino-2,3-dichlorobenzene, 2,3-Dichlorobenzenamine[2]

The chemical structure of 2,3-dichloroaniline is as follows:

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,3-dichloroaniline.

PropertyValueReference
Appearance Colorless to light yellow liquid or crystalline solid.
Melting Point 20-25 °C[3]
Boiling Point 252 °C[1][3]
Density 1.37 g/mL at 20 °C[3]
Refractive Index n20/D 1.597
Water Solubility Insoluble[4]

Toxicological Data

A summary of acute toxicity data for 2,3-dichloroaniline is provided below.

TestSpeciesRoute of ExposureValueReference
LC50RatInhalation>8047 mg/m³/4H[5]
EC50--6.75 mg/L (72-h)[1]

Experimental Protocols

Synthesis of 2,3-Dichloroaniline via Catalytic Hydrogenation

A common laboratory-scale synthesis of 2,3-dichloroaniline involves the catalytic hydrogenation of 2,3-dichloronitrobenzene.[1][6]

Materials:

  • 2,3-Dichloronitrobenzene (1 mmol)

  • Deionized water (5 mL)

  • Methanol (5 mL)

  • Catalyst (e.g., 20 mg of a suitable hydrogenation catalyst)

  • High-pressure reactor (50 mL)

  • Nitrogen gas (N₂)

  • Hydrogen gas (H₂)

Procedure:

  • The 50 mL high-pressure reactor is charged with 2,3-dichloronitrobenzene (1 mmol), deionized water (5 mL), methanol (5 mL), and the catalyst (20 mg).

  • The autoclave is purged three times with nitrogen gas (N₂) and subsequently three times with hydrogen gas (H₂) to ensure the removal of air.

  • The reactor is then pressurized with hydrogen gas to 2.0 MPa.

  • The reaction mixture is heated to 100 °C and stirred at 800 rpm for 4 hours.

  • Upon completion of the reaction, the reactor is cooled, and a sample of the liquid is collected.

  • The collected sample is filtered to remove the catalyst.

  • The final product is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to confirm the presence and purity of 2,3-dichloroaniline.[6]

Metabolic and Degradation Pathways

Reductive Dechlorination of 2,3-Dichloroaniline

Studies have shown that 2,3-dichloroaniline can undergo anaerobic reductive dechlorination by microorganisms such as Dehalobacter. This process involves the sequential removal of chlorine atoms, ultimately leading to the formation of aniline.[7][8]

Reductive_Dechlorination 2,3-Dichloroaniline 2,3-Dichloroaniline 2-Chloroaniline 2-Chloroaniline 2,3-Dichloroaniline->2-Chloroaniline Reductive Dechlorination (Dehalobacter) Aniline Aniline 2-Chloroaniline->Aniline Reductive Dechlorination (Dehalobacter)

Caption: Reductive dechlorination pathway of 2,3-dichloroaniline by Dehalobacter.

References

Technical Guide: Solubility of 4-Butyl-2,3-dichloroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Predicted Solubility Profile

4-Butyl-2,3-dichloroaniline is an aromatic amine with a molecular structure that dictates its solubility characteristics. The molecule consists of a dichlorinated aniline ring, which is moderately polar, and a nonpolar n-butyl group. According to the principle of "like dissolves like," the overall solubility of a compound is determined by the balance of its polar and nonpolar regions.

The presence of the butyl chain increases the nonpolar character of the molecule compared to its parent compound, 2,3-dichloroaniline. Therefore, this compound is expected to exhibit good solubility in a range of common organic solvents and limited solubility in water. The amino group can act as a hydrogen bond donor, and the chlorine atoms as weak acceptors, which may enhance solubility in protic or polar aprotic solvents.

Qualitative Solubility of Structurally Related Compounds

To provide an evidence-based estimation of the solubility of this compound, the following table summarizes the known qualitative solubility of its structural isomers, 2,3-dichloroaniline and 3,4-dichloroaniline.

CompoundSolventSolubility
2,3-Dichloroaniline EthanolSoluble[1]
AcetoneSoluble[1]
DichloromethaneSoluble[1]
EtherVery Soluble[2]
BenzeneSlightly Soluble[2]
Petroleum EtherSlightly Soluble[2]
3,4-Dichloroaniline Alcohol (Ethanol)Very Soluble[3][4]
EtherVery Soluble[3][4]
BenzeneSoluble[4]
WaterSparingly Soluble[4]

Based on this data, it is reasonable to predict that this compound will be soluble in polar organic solvents like alcohols (methanol, ethanol) and acetone, as well as in less polar solvents such as ethers and chlorinated solvents. Its solubility in nonpolar solvents like benzene and petroleum ether is likely to be moderate to high, potentially greater than that of the dichloroanilines without the butyl group due to the increased nonpolar character.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid organic compound, such as this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of the solute in a specific solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vial

  • Vacuum oven or desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume or mass of the chosen organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial not to disturb the solid at the bottom.

    • Filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask or vial to remove any remaining microscopic solid particles. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporating dish or vial containing the filtered saturated solution.

    • Carefully evaporate the solvent. This can be done at room temperature in a fume hood, or more rapidly using a gentle stream of nitrogen or a rotary evaporator. For higher boiling point solvents, a vacuum oven at a temperature below the solute's melting point may be used.

    • Once the solvent is completely removed, place the dish or vial in a desiccator to cool and remove any residual moisture.

    • Weigh the dish or vial again to determine the mass of the dissolved solid.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of solution withdrawn in L)

    • The process should be repeated at different temperatures if a solubility curve is desired.

Visualization of Solvent Selection Logic

The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for a compound like this compound, based on its structural characteristics.

G Solvent Selection Workflow for an Organic Compound start Start: Assess Solute Polarity compound Compound: this compound - Polar aniline head - Nonpolar butyl tail start->compound decision_polar Is the primary interaction via the polar group? compound->decision_polar Consider functional groups decision_nonpolar Is the primary interaction via the nonpolar group? decision_polar->decision_nonpolar No polar_solvents High Solubility Expected in: - Alcohols (Methanol, Ethanol) - Ketones (Acetone) - Polar aprotics (DMSO, DMF) decision_polar->polar_solvents Yes intermediate_solvents Good Solubility Expected in: - Ethers (Diethyl Ether, THF) - Chlorinated Solvents (DCM) decision_nonpolar->intermediate_solvents Balanced Polarity nonpolar_solvents Moderate to High Solubility Expected in: - Aromatic Hydrocarbons (Toluene) - Aliphatic Hydrocarbons (Hexane) decision_nonpolar->nonpolar_solvents Yes

Caption: Logical workflow for selecting a suitable organic solvent.

References

Spectroscopic Data of 4-Butyl-2,3-dichloroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Butyl-2,3-dichloroaniline, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.15d1HAr-H
~ 6.85d1HAr-H
~ 4.0 (broad s)s2H-NH₂
~ 2.60t2H-CH₂-Ar
~ 1.55m2H-CH₂-CH₂-Ar
~ 1.35m2H-CH₂-CH₃
~ 0.90t3H-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~ 145.0C-NH₂
~ 138.0C-Butyl
~ 132.0C-Cl
~ 128.0C-Cl
~ 125.0Ar-CH
~ 118.0Ar-CH
~ 35.0-CH₂-Ar
~ 33.0-CH₂-CH₂-Ar
~ 22.0-CH₂-CH₃
~ 14.0-CH₃
IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric and symmetric)
3050 - 3000Medium-WeakAromatic C-H stretch
2960 - 2850StrongAliphatic C-H stretch
~ 1620StrongN-H bend
1600 - 1450MediumAromatic C=C stretch
~ 1300StrongC-N stretch
800 - 600StrongC-Cl stretch
MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityPossible Fragment
217/219/221High[M]⁺ (Molecular ion with isotopic pattern for 2 Cl)
174/176Medium[M - C₃H₇]⁺ (Loss of propyl radical)
161/163Medium[M - C₄H₉]⁺ (Loss of butyl radical)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample of this compound

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Standard Addition: Add a small amount of TMS to the solution to serve as an internal reference.

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Fourier-Transform Infrared (FT-IR) spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press)

  • Sample of this compound

  • Potassium bromide (KBr), if using the pellet method

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the infrared spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., N-H, C-H, C=C, C-N, C-Cl).[1][2]

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass spectrometer with an Electron Ionization (EI) source

  • Direct insertion probe or a gas chromatograph (GC) for sample introduction

  • Sample of this compound

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a pure, volatile compound, a direct insertion probe can be used. For mixtures or less volatile compounds, GC-MS is often employed.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing them to ionize and fragment.[3][4]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The isotopic pattern of the molecular ion can confirm the presence and number of chlorine and bromine atoms. Analyze the fragmentation pattern to deduce the structure of the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: General workflow for chemical structure elucidation.

References

4-Butyl-2,3-dichloroaniline: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on 4-Butyl-2,3-dichloroaniline is limited. This guide extrapolates potential applications based on the well-documented activities of its structural parent, 2,3-dichloroaniline, and related substituted anilines. All data and protocols presented are for structurally similar compounds and should be considered illustrative for the purpose of guiding future research.

Introduction

This compound is a halogenated aromatic amine. Its core structure, 2,3-dichloroaniline, is a known versatile intermediate in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, and dyes. The introduction of a butyl group at the 4-position is anticipated to significantly modify the physicochemical properties of the parent molecule, primarily by increasing its lipophilicity. This alteration can have profound effects on its biological activity, metabolic stability, and formulation characteristics, making this compound an intriguing candidate for novel research and development.

This technical guide provides an in-depth overview of the potential research applications of this compound, drawing parallels from the established bioactivities of its analogs. It includes extrapolated quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate further investigation by researchers in drug discovery and agrochemical development.

Physicochemical Properties (Predicted)

The addition of a butyl group to the 2,3-dichloroaniline scaffold is expected to influence its properties as follows:

Property2,3-DichloroanilinePredicted effect of 4-Butyl substitutionRationale
Molecular Weight 162.02 g/mol [1]IncreaseAddition of a C4H9 group.
LogP (Lipophilicity) 2.78[2]Significant IncreaseThe alkyl chain enhances partitioning into nonpolar environments.
Aqueous Solubility LowDecreaseIncreased lipophilicity reduces solubility in water.
Boiling Point 252 °C[1]IncreaseIncreased molecular weight and van der Waals forces.
Melting Point 20-25 °C[1]VariableDepends on crystal packing, which can be disrupted by the flexible butyl group.

Potential Research Applications

Pharmaceutical Development

Aniline derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. The this compound scaffold holds potential in several areas:

a) Anticancer Agents:

Schiff bases and other derivatives of substituted anilines have demonstrated significant cytotoxic activity against various cancer cell lines. The increased lipophilicity conferred by the butyl group could enhance membrane permeability and cellular uptake, potentially leading to improved potency.

Illustrative Quantitative Data: Anticancer Activity of Related Aniline Derivatives

The following table presents IC50 values for Schiff bases derived from chloroanilines against HeLa and MCF-7 cancer cell lines. These compounds, while not direct derivatives of this compound, provide a basis for the potential potency of this structural class.

CompoundStructureHeLa IC50 (µM)MCF-7 IC50 (µM)Reference
L1 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol10.26 ± 0.9212.01 ± 0.99[3]
L2 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol9.89 ± 0.8311.43 ± 0.95[3]

b) Antimicrobial Agents:

The dichloroaniline moiety is a known pharmacophore in antimicrobial compounds. Derivatives of this compound could be investigated for activity against a range of bacterial and fungal pathogens. The butyl group may enhance interaction with microbial cell membranes.

Illustrative Quantitative Data: Antimicrobial Activity of Related Aniline Derivatives

The table below shows the Minimum Inhibitory Concentration (MIC) for various aniline derivatives against Vibrio species.

CompoundStructureMIC against V. harveyi (µg/mL)MIC against V. parahaemolyticus (µg/mL)Reference
ACNBF 4-amino-3-chloro-5-nitrobenzotrifluoride5050[4]
ITFMA 2-iodo-4-trifluoromethylaniline100100[4]
3,5-dibromoaniline 3,5-dibromoaniline100100[4]
Agrochemical Innovation

Dichloroaniline derivatives are precursors to several important herbicides. The specific substitution pattern of this compound could be exploited to develop new active ingredients with potentially novel mechanisms of action or improved properties.

a) Herbicides:

The herbicide propanil, N-(3,4-dichlorophenyl)propanamide, demonstrates that the dichloroaniline scaffold is effective for weed control. It acts by inhibiting photosynthesis at photosystem II. Another aniline-derived herbicide, anilofos, inhibits very long-chain fatty acid synthesis. Derivatives of this compound could be synthesized and screened for similar or different herbicidal activities.

b) Fungicides and Insecticides:

The fungicidal properties of some dichloroaniline derivatives suggest that this scaffold could be further explored for crop protection applications.

Experimental Protocols

Synthesis of a Representative N-Aryl Derivative from this compound (Hypothetical)

This protocol is adapted from the synthesis of N-phenyl-2,6-dichloroaniline and illustrates a potential method for derivatizing the amino group of this compound.

Reaction: Acylation of this compound with Propanoyl Chloride.

Materials:

  • This compound

  • Propanoyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired N-(4-butyl-2,3-dichlorophenyl)propanamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products A This compound Solvent Anhydrous DCM P N-(4-butyl-2,3-dichlorophenyl)propanamide A->P B Propanoyl Chloride B->P Base Triethylamine Side_P Triethylammonium chloride Base->Side_P Temp 0 °C to RT

Synthetic workflow for N-acylation.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxic effects of synthesized this compound derivatives on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Test compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37 °C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][5][6][7]

MTT_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h (Attachment) seed_cells->incubate_24h add_compound Add serially diluted compound incubate_24h->add_compound incubate_48_72h Incubate 48-72h (Treatment) add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for in vitro cytotoxicity testing.

Hypothetical Signaling Pathways

Potential Herbicidal Mechanism of Action: Inhibition of Photosynthesis

Drawing a parallel with the herbicide propanil, a derivative of this compound could potentially act by inhibiting Photosystem II (PSII) in the chloroplasts of susceptible weeds. This would disrupt the electron transport chain, leading to a halt in ATP and NADPH production and the generation of reactive oxygen species (ROS), ultimately causing cell death.

PSII_Inhibition cluster_photosynthesis Photosynthesis in Chloroplast cluster_herbicide Herbicide Action Light Light Energy PSII Photosystem II (PSII) Light->PSII ETC Electron Transport Chain PSII->ETC ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH ROS Reactive Oxygen Species (ROS) Production ETC->ROS Cell_Death Cell Death ATP_NADPH->Cell_Death Depletion leads to Herbicide This compound Derivative Inhibition Inhibition Herbicide->Inhibition Inhibition->PSII ROS->Cell_Death

Hypothetical inhibition of Photosystem II.

Conclusion and Future Directions

While direct experimental data on this compound remains to be established, the extensive research on its structural analogs strongly suggests a rich potential for this compound in both pharmaceutical and agrochemical research. The introduction of the 4-butyl group is a key modification that is likely to enhance lipophilicity, potentially improving biological membrane permeability and interaction with hydrophobic binding pockets of target proteins.

Future research should focus on:

  • Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is the first critical step.

  • Library Synthesis: Creation of a diverse library of derivatives to explore a wide range of biological activities.

  • In Vitro Screening: Comprehensive screening of these derivatives against panels of cancer cell lines, microbial strains, and for herbicidal activity.

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

  • Toxicology and Environmental Impact: Assessment of the toxicological profile and environmental fate of promising lead compounds.

The this compound scaffold represents a promising starting point for the development of novel, effective, and potentially patentable chemical entities.

References

The Rise of a Chemical Backbone: A Technical History of 4-Alkyl-Dichloroanilines

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the discovery, synthesis, and biological significance of 4-alkyl-dichloroanilines and their precursors. This document details the historical context, key experimental methodologies, and toxicological data associated with this important class of chemical intermediates.

Executive Summary

Dichloroanilines (DCAs) are a class of chemical compounds foundational to numerous industries, serving as critical intermediates in the synthesis of agrochemicals, dyes, and pharmaceuticals.[1][2] The strategic placement of chlorine and alkyl groups on the aniline ring profoundly influences the molecule's chemical properties and biological activity. This guide provides a comprehensive overview of the discovery and history of key dichloroaniline isomers, with a particular focus on structures that are precursors or analogs to 4-alkylated derivatives. We delve into the seminal synthesis routes, present key physicochemical and toxicological data in a structured format, and illustrate the metabolic pathways that determine their environmental fate and biological impact.

Discovery and Historical Context

The history of dichloroanilines is intrinsically linked to the growth of the synthetic dye and, later, the agrochemical industries. While specific discovery dates for each isomer are diffuse, their development follows the broader exploration of aniline chemistry in the late 19th and early 20th centuries.

Key isomers such as 2,4-dichloroaniline, 3,4-dichloroaniline, and 2,6-dichloroaniline became industrially significant due to their role as precursors.[1][3] For instance, 3,4-dichloroaniline is a well-known degradation product of widely used phenylurea herbicides like diuron and linuron, and the acylanilide herbicide propanil.[4] The development of these herbicides in the mid-20th century drove the large-scale production and subsequent environmental study of 3,4-DCA. Similarly, 2,6-dichloroaniline serves as a precursor for the synthesis of prominent pharmaceutical drugs like the anti-inflammatory agent diclofenac and the antihypertensive clonidine.[3]

The introduction of an alkyl group, creating compounds like 4-chloro-2-methylaniline, represents a further refinement, allowing for the tuning of properties for specific applications, including the synthesis of specialized dyes and other organic compounds.[5]

Physicochemical and Toxicological Data

Quantitative data for representative dichloroaniline isomers are crucial for understanding their behavior in chemical and biological systems. The following tables summarize key properties.

Table 1: Physicochemical Properties of Key Dichloroaniline Isomers
CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Chloro-2-methylaniline 95-69-2C₇H₈ClN141.6024 - 27---
2,4-Dichloroaniline 554-00-7C₆H₅Cl₂N162.0159 - 62245
2,5-Dichloroaniline 95-82-9C₆H₅Cl₂N162.0147 - 50---
2,6-Dichloroaniline 608-31-1C₆H₅Cl₂N162.0136 - 38---
3,4-Dichloroaniline 95-76-1C₆H₅Cl₂N162.0169 - 71---
3,5-Dichloroaniline 626-43-7C₆H₅Cl₂N162.0146 - 52---

Data sourced from[1][5][6][7].

Table 2: Toxicological Data for Selected Dichloroanilines
CompoundHazard ClassificationsSignal WordHazard Statements
2,4-Dichloroaniline Acute Tox. 3 (Dermal, Inhalation), Acute Tox. 4 (Oral), Aquatic Chronic 2DangerH302, H311 + H331, H411
2,6-Dichloroaniline Acute Tox. 3 (Oral, Dermal, Inhalation), Skin Sens. 1, STOT RE 2, Aquatic Acute 1, Aquatic Chronic 1DangerH301, H311, H317, H331, H373, H410
3,5-Dichloroaniline (Not fully specified in search results)------

Data sourced from[3][7]. Hazard statements (H-phrases) correspond to the Globally Harmonized System (GHS). A key toxicological effect of dichloroanilines is the induction of methemoglobin formation.[8][9]

Key Experimental Protocols

The synthesis of dichloroanilines can be achieved through various chemical routes. Below are representative protocols for the synthesis of specific isomers, providing a methodological foundation.

Protocol for the Synthesis of 4-Chloro-2,6-dialkylanilines

This process involves the direct chlorination of a 2,6-dialkylaniline ammonium salt.[10]

  • Salt Formation: React the starting 2,6-dialkylaniline with an acid (e.g., hydrochloric acid) to form its ammonium salt.

  • Chlorination: Contact the ammonium salt with a chlorinating agent (e.g., chlorine or sulfuryl chloride) at a temperature between -15°C and 100°C. The reaction is performed in the presence of an inert organic solvent. The use of a Friedel-Crafts catalyst may be beneficial.[10]

  • Liberation of Amine: The resulting 4-chloro-2,6-dialkylanilinium salt is treated with an alkali or subjected to hydrolysis to liberate the free amine.[10]

  • Purification: The crude product is then purified, typically by distillation or steam distillation, to yield the pure 4-chloro-2,6-dialkylaniline.[10]

Protocol for the Synthesis of 3,4-Dichloroaniline via Hydrogenation

This protocol describes the catalytic reduction of 3,4-dichloro-1-nitrobenzene.[11]

  • Initial Hydrogenation: The 3,4-dichloro-1-nitrobenzene starting material is hydrogenated at approximately 100°C and 500 p.s.i.g. hydrogen pressure. A platinum catalyst is used, and morpholine is added as a dechlorination inhibitor.[11]

  • High-Temperature Final Stage: After the initial reduction is substantially complete, the temperature is raised to a range of 170°C to 180°C. This crucial step is designed to chemically reduce the 3,3',4,4'-tetrachlorohydrazobenzene impurity that can form during the reaction.[11]

  • Catalyst Recovery: Upon completion, the reaction mass is filtered to recover the platinum catalyst for reuse.

  • Product Isolation: The 3,4-dichloroaniline product is separated from the water of reaction and dried.

Metabolic and Environmental Fate

Dichloroanilines, particularly 3,4-DCA, are significant environmental contaminants due to their persistence and role as metabolites of major herbicides.[4] Their fate in biological and environmental systems is of critical importance.

Metabolic Pathway of 3,4-DCA in Sediment

In sediment-water systems, 3,4-DCA undergoes several transformation processes, including mineralization, metabolism, and sequestration into non-extractable residues (NER).[4] The diagram below illustrates the key transformations observed in studies of rice field sediment.

G DCA 3,4-Dichloroaniline (3,4-DCA) DCAA 3,4-Dichloroacetanilide (3,4-DCAA) DCA->DCAA Metabolism TCAB 3,3',4,4'-Tetrachloroazobenzene (TCAB) DCA->TCAB Metabolism Mineralization Mineralization (¹⁴CO₂) DCA->Mineralization Microbial Degradation NER Non-Extractable Residues (NER) (Bound to Sediment/Humus) DCA->NER Sequestration Water Aqueous Phase DCA->Water Partitioning

Caption: Metabolic and environmental fate of 3,4-DCA in a sediment-water system.

General Synthesis Workflow

The production of dichloroanilines from a nitroaromatic precursor is a common industrial process. The following workflow outlines the key steps from starting material to purified product.

G Start Dichloronitrobenzene Precursor Reaction Catalytic Hydrogenation Start->Reaction Crude Crude Dichloroaniline (with impurities) Reaction->Crude Filter Catalyst Filtration Crude->Filter Purify Distillation / Purification Filter->Purify Product Pure Dichloroaniline Purify->Product

Caption: General experimental workflow for the synthesis of dichloroanilines.

Conclusion

The family of dichloroanilines and their alkylated derivatives represents a cornerstone of modern industrial organic chemistry. From their origins as dye intermediates to their critical role in the synthesis of life-saving drugs and high-efficiency herbicides, their history reflects the broader evolution of chemical science. A thorough understanding of their synthesis, physicochemical properties, and metabolic pathways—as detailed in this guide—is essential for professionals engaged in chemical research, drug development, and environmental science, ensuring both continued innovation and responsible stewardship of these versatile compounds.

References

Navigating the Unseen: A Technical Safety and Handling Guide for 4-Butyl-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. 4-Butyl-2,3-dichloroaniline is a chemical with limited publicly available safety and toxicological data. The information presented herein is largely based on data from structurally similar dichloroaniline compounds and general principles of chemical safety. It is imperative to supplement this guide with a thorough review of any available Safety Data Sheet (SDS) and to conduct a comprehensive risk assessment before handling this compound.

Executive Summary

This compound is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. Due to the scarcity of specific safety data for this compound, a conservative approach to handling is paramount. This guide provides a comprehensive overview of the potential hazards, recommended handling procedures, and emergency protocols based on data from analogous dichloroaniline compounds. All personnel must be thoroughly trained on these procedures before working with this compound.

Hazard Identification and Classification

Table 1: Postulated GHS Classification for this compound

Hazard ClassHazard Category
Acute Toxicity, OralCategory 3
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 1/2A
Skin SensitizationCategory 1
Specific Target Organ Toxicity (Repeated Exposure)Category 2
Hazardous to the Aquatic Environment, Acute HazardCategory 1
Hazardous to the Aquatic Environment, Long-term HazardCategory 1

Pictograms:

alt text
alt text
alt text
alt text
alt text

Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2]

  • H315: Causes skin irritation.[4]

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H373: May cause damage to organs through prolonged or repeated exposure.[2]

  • H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Toxicological Data (Based on Analogs)

Quantitative toxicological data for this compound is not available. The following table summarizes data for structurally related dichloroanilines to provide an estimate of its potential toxicity. The presence of the butyl group may affect the toxicological profile.

Table 2: Acute Toxicity Data for Dichloroaniline Analogs

CompoundTestRouteSpeciesValueReference
2,4-DichloroanilineLD50OralRat1600 mg/kg
3,4-DichloroanilineLD50OralRat545 mg/kg

Note: The lower LD50 value for 3,4-dichloroaniline suggests a higher acute toxicity compared to the 2,4-isomer. A conservative approach would be to handle this compound as having a similar or potentially higher toxicity.

Experimental Protocols for Safety Assessment

Should it be necessary to generate specific safety data for this compound, the following OECD guidelines provide standardized methodologies for key toxicological endpoints.

4.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is an alternative to the classical LD50 test and aims to determine a dose that causes evident toxicity but not mortality.

  • Principle: A stepwise procedure where a single animal is dosed at a defined level. The outcome of this first animal determines the dose for the next animal (higher or lower). This continues until the dose causing evident toxicity is identified.[5]

  • Animal Model: Typically, female rats are used as they are generally more sensitive.[6]

  • Dosage: Pre-defined dose levels of 5, 50, 300, and 2000 mg/kg body weight are used.[5]

  • Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

4.2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method is used to assess the skin irritation potential of a chemical, avoiding the use of live animals.[7][8][9]

  • Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The cell viability of the RhE tissue is measured after a defined exposure and post-incubation period.[10]

  • Methodology:

    • The test chemical is applied to the surface of the RhE tissue.[10]

    • After an exposure period (e.g., 60 minutes), the chemical is removed by washing.[10]

    • The tissue is incubated for a post-exposure period (e.g., 42 hours).[10]

    • Cell viability is determined by a colorimetric assay (e.g., MTT assay).[10]

  • Classification: A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.[10]

Handling and Storage

5.1. Engineering Controls

  • All work with this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood with good ventilation.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

5.2. Personal Protective Equipment (PPE)

  • Hand Protection: Wear chemically resistant gloves such as Viton® or butyl rubber. Nitrile gloves may offer limited protection for short-term contact; consult the glove manufacturer's resistance data.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential for significant exposure, a chemically resistant apron or suit should be considered.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P100) and organic vapor cartridge should be used.

5.3. Storage

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4][11]

  • Store away from heat, sparks, and open flames.

Emergency Procedures

6.1. Spill Response

The following workflow outlines the general procedure for handling a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Small & Controllable Call_EHS Call Emergency Services / EHS Assess->Call_EHS Large or Uncontrolled Contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) Don_PPE->Contain Collect Carefully Collect Absorbed Material Contain->Collect Clean Decontaminate Spill Area Collect->Clean Package Package Waste in Sealed Container Clean->Package Label Label as Hazardous Waste Package->Label Dispose Dispose According to Regulations Label->Dispose Report Report Incident Dispose->Report

Caption: Chemical Spill Response Workflow for this compound.

6.2. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Conclusion

The handling of this compound requires a high degree of caution due to the lack of specific safety data and the known hazards of analogous compounds. Researchers and drug development professionals must adhere to the stringent safety protocols outlined in this guide, including the consistent use of appropriate engineering controls and personal protective equipment. A thorough understanding of the potential risks and emergency procedures is essential to ensure a safe working environment. It is strongly recommended that a comprehensive, substance-specific risk assessment be conducted and documented before any work with this compound commences.

References

The Biological Activity of Substituted Dichloroanilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of substituted dichloroanilines (DCAs), a class of chemical compounds with six isomers that are significant as industrial intermediates, environmental contaminants, and precursors to various commercial products. This document collates quantitative toxicological data, outlines key experimental methodologies, and visualizes critical pathways to offer a comprehensive resource for professionals in the fields of toxicology, environmental science, and drug discovery.

Toxicological Profile of Dichloroanilines

The primary toxic effect associated with many chloroanilines, including DCAs, is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis, fatigue, dyspnea, and muscle weakness.[1][2][3] The toxicity of DCAs varies significantly depending on the isomer and the route of exposure.

Acute Toxicity

Acute toxicity studies reveal moderate toxicity for most DCA isomers upon oral, dermal, and inhalation exposure. Notably, species differences in dermal toxicity have been observed, with rabbits showing greater sensitivity than rats.[1][3]

Table 1: Acute Toxicity of Dichloroaniline Isomers

IsomerSpeciesRouteLD50 / LC50Observed Effects
2,3-DCA Rat (Sprague-Dawley)Oral940 mg/kg bwReduced appetite and activity, weakness, ocular discharge.[2]
Rat (Wistar)Oral2635 mg/kg bw (male), 2489 mg/kg bw (female)-
3,4-DCA RatOral530 - 880 mg/kg bwMethaemoglobinemia, hemolytic anemia.[1]
Mouse (NMRI)Oral510 mg/kg bw (male), 470 mg/kg bw (female)Agitation, difficult breathing, cyanosis.[2]
RatInhalation3300 mg/m³ (4 hours)Methaemoglobinemia, lethargy, staggering.[1][2]
RatDermal>1000 mg/kg bwNo mortalities or toxic signs.[1]
RabbitDermal300 mg/kg bw-
Genotoxicity and Mutagenicity

Genotoxicity data for DCAs is mixed. 3,4-DCA, for instance, has not been found to induce gene mutations in bacterial tests (Ames test) or in Chinese Hamster Ovary (CHO) cells.[1] However, other studies in mice have shown that oral administration of 3,4-DCA can significantly increase the frequency of chromosomal aberrations in bone-marrow cells and spermatocytes.[4]

Table 2: Genotoxicity of 3,4-Dichloroaniline

Assay TypeSystemMetabolic ActivationResult
Gene Mutation (OECD TG 471)BacteriaWith & WithoutNegative[1]
Gene Mutation (OECD TG 476)CHO CellsWith & WithoutNegative[1]
Chromosomal AberrationMouse (in vivo)-Positive[4]
Sister Chromatid ExchangeLymphocytesWithoutNegative[5]
Sister Chromatid ExchangeLymphocytesWith S9 mixPositive[5]
UDS TestHepatic Cells-Negative / Weak Positive[5]
Reproductive and Developmental Toxicity

Studies on 3,4-DCA indicate potential reproductive and developmental effects, often occurring at doses that also induce maternal toxicity.[1][2] As an endocrine-disrupting compound, 3,4-DCA can act as an antagonist by competing with testosterone for binding to the androgen receptor.[6]

Table 3: Reproductive and Developmental Toxicity of 3,4-Dichloroaniline in Rats

EffectDoseOutcome
Maternal Toxicity 5 mg/kg bw/dayNOAEL (No-Observed-Adverse-Effect Level)[1][2]
25 mg/kg bw/dayReduced food consumption and body weight gain.[1][2]
Developmental Toxicity 25 mg/kg bw/dayNOAEL[1][2]
125 mg/kg bw/daySlight increase in resorptions, delayed ossification.[1][2]

Mechanism of Toxicity: Methemoglobin Formation

A primary mechanism of DCA toxicity involves metabolic activation in the liver and other tissues, leading to the formation of metabolites that can oxidize hemoglobin. This process is a critical pathway leading to the observed toxicological endpoints.

G cluster_rbc Inside Red Blood Cell DCA Dichloroaniline (DCA) Metabolism Hepatic Metabolism (e.g., N-hydroxylation) DCA->Metabolism Absorption Metabolite Reactive Metabolite (e.g., N-hydroxyl-DCA) Metabolism->Metabolite RBC Red Blood Cell Metabolite->RBC Enters Hb Hemoglobin (Fe²⁺) MetHb Methemoglobin (Fe³⁺) Hb->MetHb Oxidation by Metabolite Toxicity Clinical Toxicity MetHb->Toxicity Cyanosis Cyanosis, Hypoxia Toxicity->Cyanosis

Caption: Metabolic activation of DCA leading to methemoglobin formation and toxicity.

Antimicrobial and Herbicidal Activity

Beyond their toxicity, certain DCA isomers exhibit specific biological activities that have been harnessed for agricultural and other applications.

Antifungal Activity

Several substituted anilines have been screened for fungitoxicity. Notably, 3,5-dichloroaniline was identified as possessing significant antifungal activity against a range of fungal species, warranting further investigation.[7][8]

Table 4: Antifungal Spectrum of 3,5-Dichloroaniline

Fungal SpeciesActivity Level
Aspergillus nigerActive[7][8]
Aspergillus oryzaeActive[7][8]
Trichoderma virideActive[7][8]
Myrothecium verrucariaActive[7][8]
Trichophyton mentagrophytesActive[7][8]
Herbicidal Activity

Dichloroanilines are crucial in the agrochemical industry, both as synthetic precursors and as degradation products of major herbicides.[9]

  • 3,4-Dichloroaniline is a known degradation product of widely used herbicides such as diuron, propanil, and linuron.[6][9][10][11] Its mechanism of action as a herbicide involves the inhibition of the enzyme acetolactate synthase, which is critical for amino acid biosynthesis in plants.[12]

  • 3,5-Dichloroaniline is also used as a herbicide, where it is believed to interfere with weed metabolic processes by disrupting amino acid synthesis.[13]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are employed to correlate the chemical structure of compounds with their biological activity. For anilines, toxicity has been linked to physicochemical properties like hydrophobicity (log P) and electronic effects (Hammett σ constant).[14] These models help in predicting the toxicity of related compounds and understanding their mechanism of action. Generally, for chloroanilines, an increase in hydrophobicity correlates with increased toxicity to aquatic organisms.[14]

G cluster_inputs Molecular Descriptors Structure DCA Chemical Structure Hydro Hydrophobicity (e.g., log P) Structure->Hydro Elec Electronic Effects (e.g., Hammett σ) Structure->Elec Steric Steric Properties (e.g., Taft Es) Structure->Steric QSAR QSAR Model (Mathematical Equation) Hydro->QSAR Model Inputs Elec->QSAR Model Inputs Steric->QSAR Model Inputs Activity Predicted Biological Activity (e.g., Toxicity, LC50) QSAR->Activity Prediction

Caption: Logical relationship of a Quantitative Structure-Activity Relationship (QSAR) model.

Experimental Protocols

The toxicological data presented in this guide are derived from standardized tests. Below are outlines of the methodologies for key experiments, based on OECD Test Guidelines (TG).

Protocol: Acute Oral Toxicity (Based on OECD TG 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

  • Objective: To determine the median lethal dose (LD50) after a single oral administration.

  • Animals: Typically young adult rats (e.g., Wistar or Sprague-Dawley). Animals are fasted prior to dosing.

  • Procedure:

    • The test substance is administered in graduated doses to several groups of experimental animals, with one dose level per group.

    • The substance is typically administered using a stomach tube or cannula.

    • Following administration, animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

    • Observations include changes in skin, fur, eyes, and respiratory, circulatory, and nervous systems.

    • Body weights are recorded weekly.

    • All animals (killed and dead) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using a suitable statistical method (e.g., Probit analysis).

Protocol: Bacterial Reverse Mutation Test (Ames Test; Based on OECD TG 471)

This assay is used to identify substances that can produce gene mutations.

  • Objective: To detect point mutations (base substitutions or frameshifts) induced by the test substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli carrying specific mutations in the histidine or tryptophan operon, respectively. These mutations render the bacteria unable to synthesize the essential amino acid.

  • Procedure:

    • Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenate).[1]

    • The bacteria, test substance, and S9 mix (if used) are plated on a minimal agar medium lacking the specific amino acid.

    • Plates are incubated for 48-72 hours.

    • Only bacteria that have undergone a reverse mutation (revertants) can synthesize the amino acid and will grow to form visible colonies.

  • Data Analysis: The mutagenic potential is evaluated by comparing the number of revertant colonies in the test cultures to the number in the negative (solvent) control cultures. A substance is considered mutagenic if it causes a dose-related increase in revertant colonies.

G cluster_exposure Exposure Conditions Start Start: Prepare Test Substance and Bacterial Strains WithS9 Plate 1: Bacteria + Substance + S9 Mix (Metabolic Activation) Start->WithS9 WithoutS9 Plate 2: Bacteria + Substance (No S9 Mix) Start->WithoutS9 Plating Plate on Minimal Agar Medium (Lacking Histidine/Tryptophan) WithS9->Plating WithoutS9->Plating Incubate Incubate at 37°C for 48-72 hours Plating->Incubate Observe Observe and Count Revertant Colonies Incubate->Observe Analyze Data Analysis: Compare Test vs. Control Observe->Analyze End Conclusion: Mutagenic or Non-mutagenic? Analyze->End

Caption: Experimental workflow for a bacterial reverse mutation (Ames) test.

Conclusion

Substituted dichloroanilines exhibit a wide range of biological activities, from moderate acute toxicity primarily driven by methemoglobin formation to specific herbicidal and antifungal properties. The toxicological profile is isomer-specific and can be influenced by the route of exposure and the metabolic capacity of the organism. While significant data exists, particularly for 3,4-DCA, further research is needed to fully characterize the long-term health effects, carcinogenic potential, and detailed mechanisms of action for all six isomers. The application of QSAR models and standardized testing protocols will continue to be crucial for assessing the risks and potential applications of this important class of chemicals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Butyl-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 4-Butyl-2,3-dichloroaniline, a valuable intermediate in pharmaceutical and materials science research, starting from 1,2-dichloro-3-nitrobenzene. The described synthetic pathway involves a three-step process: Friedel-Crafts acylation, Clemmensen reduction, and nitro group reduction.

Synthetic Pathway Overview

The synthesis of this compound from 1,2-dichloro-3-nitrobenzene is accomplished through the following three key transformations:

  • Step 1: Friedel-Crafts Acylation: Introduction of a butyryl group onto the aromatic ring of 1,2-dichloro-3-nitrobenzene using butyryl chloride and a Lewis acid catalyst to yield 1-(3,4-dichloro-2-nitrophenyl)butan-1-one.

  • Step 2: Clemmensen Reduction: Reduction of the keto group of the acylated intermediate to a butyl group using zinc amalgam and hydrochloric acid, affording 1-butyl-2,3-dichloro-4-nitrobenzene.

  • Step 3: Nitro Group Reduction: Conversion of the nitro group to an aniline via catalytic hydrogenation to produce the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 1-(3,4-dichloro-2-nitrophenyl)butan-1-one (Friedel-Crafts Acylation)

The Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl halide and a Lewis acid catalyst.[1] In this step, a butyryl group is attached to the 1,2-dichloro-3-nitrobenzene ring.

Materials:

  • 1,2-dichloro-3-nitrobenzene

  • Butyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add butyryl chloride (1.0 equivalent) to the cooled suspension via an addition funnel over 15-20 minutes, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for an additional 15 minutes to allow for the formation of the acylium ion complex.

  • In a separate flask, dissolve 1,2-dichloro-3-nitrobenzene (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of 1,2-dichloro-3-nitrobenzene dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(3,4-dichloro-2-nitrophenyl)butan-1-one.

Data Presentation:

ParameterValue
Starting Material1,2-dichloro-3-nitrobenzene
ReagentsButyryl chloride, AlCl₃
Product1-(3,4-dichloro-2-nitrophenyl)butan-1-one
Expected Yield65-75%
Purity (by HPLC)>95%
Step 2: Synthesis of 1-Butyl-2,3-dichloro-4-nitrobenzene (Clemmensen Reduction)

The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam and concentrated hydrochloric acid.[2][3][4] This step converts the previously introduced keto group into a butyl group.

Materials:

  • 1-(3,4-dichloro-2-nitrophenyl)butan-1-one

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Prepare zinc amalgam by adding zinc dust (5.0 equivalents) to a 5% aqueous solution of mercuric chloride (HgCl₂). Stir for 10 minutes, decant the aqueous solution, and wash the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Add the 1-(3,4-dichloro-2-nitrophenyl)butan-1-one (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and maintain vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be required to maintain a strongly acidic condition.[2] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and decant the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography if necessary to yield 1-butyl-2,3-dichloro-4-nitrobenzene.

Data Presentation:

ParameterValue
Starting Material1-(3,4-dichloro-2-nitrophenyl)butan-1-one
ReagentsZn(Hg), conc. HCl
Product1-Butyl-2,3-dichloro-4-nitrobenzene
Expected Yield70-80%
Purity (by GC-MS)>97%
Step 3: Synthesis of this compound (Nitro Group Reduction)

Catalytic hydrogenation is a widely used method to reduce nitro groups to amines using hydrogen gas and a metal catalyst.[5][6][7]

Materials:

  • 1-Butyl-2,3-dichloro-4-nitrobenzene

  • Palladium on carbon (Pd/C), 10%

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 1-butyl-2,3-dichloro-4-nitrobenzene (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir the mixture at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen and by TLC analysis until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if needed.

Data Presentation:

ParameterValue
Starting Material1-Butyl-2,3-dichloro-4-nitrobenzene
ReagentsH₂, 10% Pd/C
ProductThis compound
Expected Yield90-98%
Purity (by LC-MS)>98%

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction cluster_step3 Step 3: Nitro Reduction start 1,2-dichloro-3-nitrobenzene product1 1-(3,4-dichloro-2-nitrophenyl)butan-1-one start->product1 Acylation reagent1 Butyryl Chloride, AlCl3 DCM, 0°C to rt reagent1->product1 product2 1-Butyl-2,3-dichloro-4-nitrobenzene product1->product2 Reduction of Ketone reagent2 Zn(Hg), conc. HCl Toluene, Reflux reagent2->product2 final_product This compound product2->final_product Reduction of Nitro Group reagent3 H2, 10% Pd/C Ethanol, rt reagent3->final_product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. However, the scope of the classical Friedel-Crafts acylation is significantly limited when the aromatic substrate is substituted with strongly electron-withdrawing groups.

This document addresses the considerable challenges associated with the Friedel-Crafts acylation of 1,2-dichloro-3-nitrobenzene, a highly deactivated aromatic system. Due to the powerful deactivating effects of the nitro group and, to a lesser extent, the two chlorine atoms, this substrate is highly resistant to conventional Friedel-Crafts conditions. The lone pair electrons on the nitro group can also complex with the Lewis acid catalyst, further reducing the reactivity of the aromatic ring[1][2]. Consequently, standard protocols are often ineffective, and successful acylation, if achievable, necessitates forcing conditions and carefully selected reagents.

These application notes provide a comprehensive overview of the synthetic challenges, potential strategies, and a generalized experimental protocol for researchers investigating the acylation of 1,2-dichloro-3-nitrobenzene.

Synthetic Challenges and Strategic Considerations

The primary obstacle in the Friedel-Crafts acylation of 1,2-dichloro-3-nitrobenzene is the severe electronic deactivation of the aromatic ring. The nitro group is a potent deactivating group, and the two chlorine atoms also contribute to the electron deficiency of the ring. This low nucleophilicity makes the initial attack on the acylium ion electrophile energetically unfavorable.

Key Challenges:

  • Low Ring Reactivity: The cumulative electron-withdrawing effects of the nitro and chloro substituents render the benzene ring extremely electron-poor and thus, a weak nucleophile.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can preferentially coordinate with the oxygen atoms of the nitro group, effectively sequestering the catalyst and further deactivating the ring by introducing a positive charge[2].

  • Harsh Reaction Conditions: Overcoming the activation energy barrier for this reaction typically requires high temperatures and a stoichiometric excess of a strong Lewis acid catalyst, which can lead to side reactions and decomposition of starting materials.

Potential Strategic Approaches:

Given the challenges, the following strategies may be considered to facilitate the desired acylation:

  • Use of Highly Reactive Acylating Agents: Employing more electrophilic acylating agents, such as acyl triflates or mixed anhydrides, could enhance reactivity.

  • Alternative Catalyst Systems: Exploring more robust Lewis acids that have a lower affinity for the nitro group or utilizing Brønsted acids under specific conditions might be beneficial. Recent advancements have highlighted the use of rare-earth metal catalysts for acylations of deactivated substrates[3].

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar reaction mixture, potentially enabling the reaction to proceed under less destructive conditions and in shorter timeframes.

  • Modification of the Substrate: If synthetically feasible, a multi-step approach involving a more reactive precursor to 1,2-dichloro-3-nitrobenzene could be a more viable route.

Generalized Investigational Protocol

The following protocol is a suggested starting point for the investigation of the Friedel-Crafts acylation of 1,2-dichloro-3-nitrobenzene. It is not a validated procedure and will likely require significant optimization. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

  • 1,2-Dichloro-3-nitrobenzene

  • Acetyl chloride (or other desired acyl halide)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other inert solvent (e.g., 1,2-dichloroethane)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Drying tube (e.g., with CaCl₂)

  • Addition funnel

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (e.g., 1.5 to 3.0 molar equivalents) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension in an ice bath (0 °C). Slowly add the acyl chloride (1.0 to 1.2 molar equivalents) to the suspension via an addition funnel over 15-30 minutes. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 1,2-dichloro-3-nitrobenzene (1.0 molar equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). Note: Significant heating and extended reaction times may be necessary.

  • Quenching: After the reaction is deemed complete (or has ceased to progress), cool the mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired acylated product.

Data Presentation

As this is an investigational protocol, a template for recording experimental data is provided below. This will aid in the systematic optimization of the reaction conditions.

EntryMolar Ratio (Substrate:Acyl Halide:AlCl₃)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)Notes
11 : 1.1 : 1.5DCMReflux24
21 : 1.2 : 2.0DCEReflux24
31 : 1.2 : 3.0Neat10048
...

DCM: Dichloromethane; DCE: 1,2-Dichloroethane

Logical Workflow for Protocol Development

The following diagram illustrates the logical workflow for developing a successful Friedel-Crafts acylation protocol for a challenging substrate like 1,2-dichloro-3-nitrobenzene.

G cluster_prep Preparation & Initial Screening cluster_execution Execution & Analysis cluster_optimization Optimization Loop start Define Target Product (Acylated 1,2-dichloro-3-nitrobenzene) lit_review Literature Review (Acylation of Deactivated Arenes) start->lit_review protocol_design Design Initial Protocol (Vary Stoichiometry, Temp., Time) lit_review->protocol_design run_rxn Run Small-Scale Test Reactions protocol_design->run_rxn monitor Monitor Progress (TLC, GC-MS) run_rxn->monitor workup Workup & Isolation monitor->workup analyze Analyze Crude Product (NMR, MS) workup->analyze decision Reaction Successful? analyze->decision optimize Optimize Conditions (Catalyst, Solvent, Acylating Agent) decision->optimize No / Low Yield scale_up Scale-Up & Final Protocol decision->scale_up Yes optimize->run_rxn Iterate end Validated Protocol scale_up->end Finalize

References

Application Notes and Protocols: Clemmensen Reduction of 1-(2,3-dichloro-4-nitrophenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Clemmensen reduction of 1-(2,3-dichloro-4-nitrophenyl)butan-1-one to 1-(4-amino-2,3-dichlorophenyl)butane. The Clemmensen reduction is a classical method for the deoxygenation of ketones to their corresponding alkanes using amalgamated zinc and concentrated hydrochloric acid.[1][2][3] Notably, under these strongly acidic and reducing conditions, the nitro group present on the aromatic ring is concurrently reduced to an amino group.[4][5] This protocol is particularly relevant for the synthesis of substituted anilines, which are important intermediates in medicinal chemistry and materials science.

Chemical Transformation and Data

The Clemmensen reduction of 1-(2,3-dichloro-4-nitrophenyl)butan-1-one achieves a simultaneous reduction of both the ketone and the nitro functional groups. The overall transformation is depicted below:

Reaction Scheme:

1-(2,3-dichloro-4-nitrophenyl)butan-1-one → 1-(4-amino-2,3-dichlorophenyl)butane

Table 1: Reactant and Product Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Physical State
1-(2,3-dichloro-4-nitrophenyl)butan-1-oneC₁₀H₉Cl₂NO₃278.09Yellowish solid
1-(4-amino-2,3-dichlorophenyl)butaneC₁₀H₁₃Cl₂N234.12Brownish oil

Table 2: Expected Experimental Data

ParameterExpected ValueNotes
Reaction Time6-8 hoursMonitored by Thin Layer Chromatography (TLC)
Reaction TemperatureReflux (approx. 110 °C)
Yield65-75%Isolated yield after purification
Purity (by HPLC)>95%After column chromatography
¹H NMR (CDCl₃, 400 MHz)δ 6.85 (d, 1H), 6.60 (d, 1H), 3.80 (br s, 2H), 2.55 (t, 2H), 1.60 (m, 2H), 0.90 (t, 3H)Predicted chemical shifts for the product
Mass Spec (ESI+)m/z = 234.0 [M+H]⁺For the product

Experimental Protocol

This protocol details the necessary steps for the preparation of amalgamated zinc, the reduction reaction, and the subsequent workup and purification of the product.

Materials and Reagents
  • 1-(2,3-dichloro-4-nitrophenyl)butan-1-one

  • Zinc dust (<300 mesh)

  • Mercuric chloride (HgCl₂)

  • Concentrated Hydrochloric acid (HCl, 37%)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Preparation of Amalgamated Zinc (Zn(Hg))

Caution: Mercuric chloride is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • In a 500 mL round-bottom flask, add zinc dust (30 g).

  • Add a 5% solution of mercuric chloride in deionized water (200 mL).

  • Stir the suspension vigorously for 10 minutes.

  • Decant the aqueous solution and wash the solid zinc amalgam with deionized water (3 x 100 mL).

  • The amalgamated zinc is used immediately in the next step.

Clemmensen Reduction Procedure
  • To the flask containing the freshly prepared amalgamated zinc, add concentrated hydrochloric acid (100 mL) and toluene (50 mL).

  • Add 1-(2,3-dichloro-4-nitrophenyl)butan-1-one (10 g, 35.9 mmol) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent), observing the disappearance of the starting material.

  • If the reaction is sluggish, an additional portion of concentrated HCl (25 mL) can be added every 2 hours.

Workup and Purification
  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully decant the liquid phase, separating it from the excess zinc amalgam.

  • Transfer the liquid to a separatory funnel and separate the organic (toluene) layer.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine all the organic layers.

  • Carefully neutralize the combined organic extracts by washing with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield 1-(4-amino-2,3-dichlorophenyl)butane as a brownish oil.

Visualizations

Clemmensen_Reduction_Workflow cluster_prep Amalgamation cluster_reaction Reduction cluster_workup Workup & Purification Zn Zinc Dust HgCl2 5% HgCl₂ Solution Zn->HgCl2 Stir 10 min Wash_H2O Wash with H₂O HgCl2->Wash_H2O ZnHg Amalgamated Zinc (Zn(Hg)) Wash_H2O->ZnHg ReactionMix Reaction Mixture ZnHg->ReactionMix StartMat Starting Material: 1-(2,3-dichloro-4-nitrophenyl)butan-1-one StartMat->ReactionMix Reagents Conc. HCl, Toluene Reagents->ReactionMix Reflux Reflux (6-8h) ReactionMix->Reflux Cool Cool to RT Reflux->Cool Separate Separate Layers Cool->Separate Extract Extract with DCM Separate->Extract Neutralize Neutralize (NaHCO₃) Extract->Neutralize Dry Dry (Na₂SO₄) Neutralize->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Final Product: 1-(4-amino-2,3-dichlorophenyl)butane Purify->Product

Caption: Experimental workflow for the Clemmensen reduction.

Chemical_Transformation reactant 1-(2,3-dichloro-4-nitrophenyl)butan-1-one (Ketone and Nitro Group) product 1-(4-amino-2,3-dichlorophenyl)butane (Alkane and Amino Group) reactant->product Reduction reagents 1. Zn(Hg), Conc. HCl 2. Reflux

Caption: Chemical transformation overview.

References

Application Notes and Protocols for 4-Butyl-2,3-dichloroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-Butyl-2,3-dichloroaniline as a key intermediate in the preparation of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Due to the limited direct literature on this specific compound, the following protocols are based on well-established synthetic methodologies for analogous substituted anilines.

Physicochemical Properties and Data

A summary of the expected physicochemical properties of this compound and its precursors is presented below. Note that the data for the target compound and its direct synthetic intermediates are estimated based on known data for structurally similar molecules.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Predicted)Melting Point (°C) (Predicted)Boiling Point (°C) (Predicted)
2,3-DichloroanilineC₆H₅Cl₂N162.02Colorless to light brown liquid/solid23-26252
N-(2,3-Dichlorophenyl)acetamideC₈H₇Cl₂NO204.05White to off-white solid125-128>300
N-(4-Butanoyl-2,3-dichlorophenyl)acetamideC₁₂H₁₃Cl₂NO₂278.14Off-white to yellow solid140-145>300
N-(4-Butyl-2,3-dichlorophenyl)acetamideC₁₂H₁₅Cl₂NO264.16White to off-white solid110-115>300
This compound C₁₀H₁₃Cl₂N 222.12 Light yellow to brown oil <25 >300

Proposed Synthesis of this compound

A plausible multi-step synthesis for this compound starting from 2,3-dichloroaniline is outlined below. This route involves the protection of the amine, followed by Friedel-Crafts acylation, reduction of the resulting ketone, and finally deprotection.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Clemmensen Reduction cluster_3 Step 4: Deacetylation A 2,3-Dichloroaniline B N-(2,3-Dichlorophenyl)acetamide A->B Acetic anhydride, Pyridine C N-(4-Butanoyl-2,3-dichlorophenyl)acetamide B->C Butanoyl chloride, AlCl3 D N-(4-Butyl-2,3-dichlorophenyl)acetamide C->D Zn(Hg), HCl E This compound D->E aq. HCl, Heat

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Objective: To protect the amino group of 2,3-dichloroaniline by acetylation to prevent its interference in the subsequent Friedel-Crafts reaction.

Materials:

  • 2,3-Dichloroaniline (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (catalytic amount) or Sodium acetate (1.5 eq)

  • Dichloromethane (DCM) or Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichloroaniline in the chosen solvent.

  • Add the base (pyridine or sodium acetate).

  • Slowly add acetic anhydride to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(2,3-Dichlorophenyl)acetamide.

  • The product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Expected Yield: 90-95%

Objective: To introduce a butanoyl group at the para-position of the N-acetylated aniline.

Materials:

  • N-(2,3-Dichlorophenyl)acetamide (1.0 eq)

  • Butanoyl chloride (1.5 eq)

  • Anhydrous aluminum chloride (AlCl₃) (3.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Ice bath

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride in the solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath.

  • Slowly add butanoyl chloride to the suspension with vigorous stirring.

  • Add a solution of N-(2,3-Dichlorophenyl)acetamide in the same solvent dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by 1 M HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: 60-70%

Objective: To reduce the ketone functionality to an alkyl group.

Materials:

  • N-(4-Butanoyl-2,3-dichlorophenyl)acetamide (1.0 eq)

  • Zinc amalgam (Zn(Hg)) (prepared from zinc dust and mercuric chloride)

  • Concentrated hydrochloric acid

  • Toluene

  • Sodium bicarbonate solution

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask, add the zinc amalgam, concentrated hydrochloric acid, toluene, and N-(4-Butanoyl-2,3-dichlorophenyl)acetamide.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, and carefully decant the organic layer from the zinc residue.

  • Wash the organic layer with water and then with sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Yield: 70-80%

Objective: To remove the acetyl protecting group and obtain the final product.

Materials:

  • N-(4-Butyl-2,3-dichlorophenyl)acetamide (1.0 eq)

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide solution (10 M)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend N-(4-Butyl-2,3-dichlorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours, monitoring the hydrolysis by TLC.

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of 10 M sodium hydroxide solution until the pH is basic.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • The final product can be purified by vacuum distillation or column chromatography.

Expected Yield: 85-95%

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of target molecules in the pharmaceutical and agrochemical sectors. The presence of the aniline functional group, along with the specific substitution pattern on the aromatic ring, allows for diverse chemical transformations.

The primary amino group of this compound can be readily acylated or reacted with isocyanates to form a wide range of amides and ureas, many of which are known to exhibit biological activity. For instance, substituted anilines are key components of many herbicides and fungicides.

G A This compound C Hypothetical Urea-based Herbicide A->C Aprotic Solvent B Substituted Isocyanate B->C

Caption: Synthesis of a urea-based herbicide from this compound.

The amino group can be diazotized and subsequently used in Sandmeyer or related reactions to introduce a variety of functional groups (e.g., -OH, -CN, -X) or to form azo compounds, which are important in the dye industry. Furthermore, the aniline can serve as a precursor for the synthesis of various heterocyclic systems, such as quinolines, indoles, and benzodiazepines, which are common scaffolds in medicinal chemistry.

G A This compound B Diazonium Salt Intermediate A->B NaNO2, HCl C Substituted Product (e.g., 4-Butyl-2,3-dichloro-iodobenzene) B->C Sandmeyer Reaction (e.g., CuI)

Caption: Diazotization and subsequent Sandmeyer reaction of this compound.

Disclaimer: The protocols and data provided are based on established chemical principles and analogous reactions. Researchers should conduct their own literature search and risk assessment before attempting any of the described procedures. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: 4-Butyl-2,3-dichloroaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-2,3-dichloroaniline is a substituted aniline that holds potential as a versatile building block in the synthesis of pharmaceutical intermediates. Its structural features, including the butyl group and the dichloro-substituted aromatic ring, offer opportunities for creating novel molecules with potential biological activity. While specific applications of this compound are not extensively documented in publicly available literature, its chemical properties are analogous to other dichloroanilines, which are known precursors in the development of various therapeutic agents.[1][2][3] This document provides a representative application of this compound in the synthesis of a thiourea derivative, a class of compounds known for a wide range of biological activities.[4][5][6] The following protocols and data are presented as a practical guide for researchers exploring the utility of this compound.

Application: Synthesis of a Novel Thiourea Derivative

Substituted thiourea moieties are important pharmacophores found in a variety of medicinally active compounds.[5][6] The primary amine of this compound can readily react with isothiocyanates to form N,N'-disubstituted thiourea derivatives. These derivatives can serve as key intermediates for the synthesis of more complex heterocyclic systems or be evaluated for their own biological properties.

Table 1: Reactant and Product Summary for the Synthesis of 1-(4-Butyl-2,3-dichlorophenyl)-3-phenylthiourea
CompoundMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
This compoundC₁₀H₁₃Cl₂N218.122.18 g10.0
Phenyl isothiocyanateC₇H₅NS135.191.35 g10.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Product:
1-(4-Butyl-2,3-dichlorophenyl)-3-phenylthioureaC₁₇H₁₈Cl₂N₂S353.313.18 g9.0 (90% Yield)
Table 2: Physicochemical and Spectroscopic Data of 1-(4-Butyl-2,3-dichlorophenyl)-3-phenylthiourea
PropertyValue
Melting Point155-158 °C
AppearanceWhite crystalline solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.15 (s, 1H, NH), 7.60-7.40 (m, 5H, Ar-H), 7.25 (d, J=8.0 Hz, 1H, Ar-H), 7.10 (d, J=8.0 Hz, 1H, Ar-H), 2.65 (t, J=7.5 Hz, 2H, CH₂), 1.60 (m, 2H, CH₂), 1.40 (m, 2H, CH₂), 0.95 (t, J=7.3 Hz, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 181.0 (C=S), 138.5, 135.0, 133.0, 131.0, 129.5, 128.0, 127.0, 125.0, 35.0, 33.0, 22.5, 14.0
FT-IR (KBr, cm⁻¹) 3300 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1590 (C=C stretch), 1540 (N-H bend), 1250 (C=S stretch)
LC-MS (ESI) m/z 353.0 [M+H]⁺

Experimental Protocol: Synthesis of 1-(4-Butyl-2,3-dichlorophenyl)-3-phenylthiourea

This protocol details the synthesis of a thiourea derivative from this compound and phenyl isothiocyanate.

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Dichloromethane (DCM), anhydrous

  • n-Hexane

  • Ethyl acetate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.18 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane to the flask and stir until the aniline is completely dissolved.

  • Addition of Reagent: Slowly add phenyl isothiocyanate (1.35 g, 10.0 mmol) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Recrystallize the crude solid product from an ethanol/water mixture to obtain pure 1-(4-Butyl-2,3-dichlorophenyl)-3-phenylthiourea as a white crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the compound using ¹H NMR, ¹³C NMR, FT-IR, and LC-MS.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start dissolve Dissolve this compound in Dichloromethane start->dissolve add_reagent Add Phenyl Isothiocyanate dissolve->add_reagent react Stir at Room Temperature (4-6 hours) add_reagent->react monitor Monitor by TLC react->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize dry Dry Product recrystallize->dry characterize Characterize: - Melting Point - NMR, IR, MS dry->characterize end End Product characterize->end

Caption: Experimental workflow for the synthesis of 1-(4-Butyl-2,3-dichlorophenyl)-3-phenylthiourea.

logical_relationship A This compound (Starting Material) C 1-(4-Butyl-2,3-dichlorophenyl)-3-phenylthiourea (Intermediate/Product) A->C + B Phenyl Isothiocyanate (Reagent) B->C + D Potential Pharmaceutical Active Ingredients C->D Further Synthesis

Caption: Logical relationship in the synthesis of a pharmaceutical intermediate.

References

Application of Dichloroaniline Derivatives in Agrochemical Research: A Focus on 3,4-Dichloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1. Application Notes: Dichloroanilines in Agrochemicals

Dichloroaniline derivatives are versatile precursors for several classes of agrochemicals. The position of the chlorine atoms on the aniline ring significantly influences the type of agrochemical and its biological activity.

  • Herbicides: 3,4-Dichloroaniline is a key building block for numerous widely used herbicides.[4][5] These include:

    • Propanil: A selective, post-emergence herbicide effective against grasses and broadleaf weeds in rice crops.[4]

    • Diuron: A broad-spectrum herbicide used for weed control in various crops, including citrus, cotton, and sugarcane.[1]

    • Linuron: A selective herbicide for the control of grasses and broadleaf weeds.[4]

    • Dicamba: A selective herbicide used to control broadleaf weeds.[1]

  • Fungicides: Other isomers, such as 3,5-dichloroaniline, are precursors for fungicides.[2][6]

    • Vinclozolin: A dicarboximide fungicide used to control gray mold and other fungal diseases in various crops.[6][7]

    • Iprodione: Another dicarboximide fungicide for which 3,5-dichloroaniline is an environmental transformation product.[6]

Data Presentation

The following table summarizes the applications of various dichloroaniline isomers in the agrochemical industry.

Dichloroaniline IsomerAgrochemical ClassExample Active Ingredient(s)Reference(s)
3,4-Dichloroaniline HerbicidePropanil, Diuron, Linuron, Dicamba[1][4]
3,5-Dichloroaniline FungicideVinclozolin, Iprodione (metabolite)[2][6]
2,4-Dichloroaniline Fungicide, HerbicideImibenconazole, Puma[3]

2. Experimental Protocols

The following protocols are representative examples of how dichloroaniline derivatives are utilized in the synthesis and evaluation of agrochemicals.

2.1. Synthesis of a Phenylurea Herbicide from 3,4-Dichloroaniline (Illustrative)

This protocol describes a general procedure for the synthesis of a phenylurea herbicide, such as Diuron, from 3,4-dichloroaniline.

Materials:

  • 3,4-Dichloroaniline

  • Dimethylamine solution

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Inert solvent (e.g., toluene, dichloromethane)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Carbamoyl Chloride Formation: Dissolve 3,4-dichloroaniline in an inert solvent. In a separate, cooled vessel, react dimethylamine with phosgene (or a phosgene equivalent) to form dimethylcarbamoyl chloride. (Caution: Phosgene is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions).

  • Reaction: Slowly add the dimethylcarbamoyl chloride solution to the 3,4-dichloroaniline solution at a controlled temperature (typically 0-10 °C).

  • Base Addition: Add a base, such as triethylamine, to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography, High-Performance Liquid Chromatography).

  • Workup: Once the reaction is complete, wash the reaction mixture with water and brine to remove unreacted starting materials and salts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized herbicide using analytical techniques such as NMR, IR, and Mass Spectrometry.

2.2. Evaluation of Herbicidal Activity (Post-emergence)

This protocol outlines a general method for assessing the post-emergence herbicidal activity of a synthesized compound.

Materials:

  • Synthesized herbicide

  • Test plant species (e.g., a broadleaf weed like Amaranthus retroflexus and a grass weed like Echinochloa crus-galli)

  • Control herbicide with a known mode of action

  • Solvent (e.g., acetone)

  • Surfactant

  • Pots with soil

  • Greenhouse or growth chamber with controlled environmental conditions

  • Spray chamber

Procedure:

  • Plant Growth: Grow the test plant species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Herbicide Formulation: Prepare a stock solution of the synthesized herbicide in a suitable solvent. For application, dilute the stock solution with water to the desired concentrations and add a surfactant to ensure proper leaf coverage.

  • Application: Apply the herbicide formulations to the plants using a laboratory spray chamber to ensure uniform application. Include a negative control (solvent + surfactant) and a positive control (known herbicide).

  • Incubation: Place the treated plants in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Evaluation: Visually assess the herbicidal damage at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete plant death) to quantify the phytotoxicity.

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate parameters such as the GR50 (the concentration required to inhibit growth by 50%).

3. Visualizations

3.1. Synthesis of a Phenylurea Herbicide

Synthesis_of_Phenylurea_Herbicide DCA 3,4-Dichloroaniline Product Phenylurea Herbicide (e.g., Diuron) DCA->Product + Intermediate Phosgene Phosgene (or equivalent) DMA Dimethylamine Intermediate Dimethylcarbamoyl Chloride DMA->Intermediate + Phosgene HCl HCl Base Base (e.g., Triethylamine) Base->Product Neutralizes HCl

Caption: Synthesis pathway of a phenylurea herbicide from 3,4-dichloroaniline.

3.2. Experimental Workflow for Herbicidal Activity Evaluation

Herbicidal_Activity_Workflow start Start plant_growth Grow Test Plants start->plant_growth formulation Prepare Herbicide Formulations plant_growth->formulation application Apply Herbicides in Spray Chamber formulation->application incubation Incubate Plants in Controlled Environment application->incubation evaluation Visually Assess Herbicidal Damage incubation->evaluation data_analysis Analyze Data and Determine GR50 evaluation->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the post-emergence herbicidal activity of a compound.

References

Application Notes and Protocols for the N-alkylation of 4-Butyl-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 4-butyl-2,3-dichloroaniline, a key synthetic transformation in the development of various chemical entities. Two robust and widely applicable methods are presented: the Buchwald-Hartwig amination and reductive amination. These protocols are designed to serve as a comprehensive guide for laboratory execution.

Introduction

The N-alkylation of anilines is a fundamental reaction in organic synthesis, crucial for the construction of a wide array of nitrogen-containing compounds that are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound is a substituted aniline that can serve as a valuable building block. The targeted N-alkylation of this molecule allows for the introduction of various alkyl groups, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties.

This application note details two powerful methods for the N-alkylation of this compound:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1][2][3] This method is highly versatile and tolerates a wide range of functional groups.

  • Reductive Amination: A two-step, one-pot reaction where an amine reacts with a carbonyl compound to form an imine, which is subsequently reduced to the desired N-alkylated amine.[4] This method is known for its high selectivity and avoidance of over-alkylation.

Data Presentation

The following tables summarize the key reagents and conditions for the two proposed N-alkylation protocols.

Table 1: Key Components for Buchwald-Hartwig Amination of this compound

ComponentExampleRoleTypical Molar Equivalents
Aryl Halide/PseudohalideThis compoundStarting Material1.0
Alkylating AgentAlkyl Bromide/IodideSource of Alkyl Group1.0 - 1.5
Palladium Pre-catalystPd₂(dba)₃Catalyst0.01 - 0.05
LigandXantphos or RuPhosStabilizes Catalyst0.02 - 0.10
BaseNaOtBu or Cs₂CO₃Activates Amine1.5 - 2.5
SolventToluene or DioxaneReaction Medium-

Table 2: Key Components for Reductive Amination of this compound

ComponentExampleRoleTypical Molar Equivalents
AmineThis compoundStarting Material1.0
Carbonyl CompoundAldehyde or KetoneSource of Alkyl Group1.0 - 1.2
Reducing AgentNaBH(OAc)₃Reduces Imine1.2 - 2.0
Acid Catalyst (optional)Acetic AcidPromotes Imine Formation0.1 - 1.0
SolventDichloromethane or THFReaction Medium-

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the N-alkylation of this compound with an alkyl bromide using a palladium catalyst.

Materials:

  • This compound

  • Alkyl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

  • Add anhydrous toluene to the flask.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the alkyl bromide (1.2 eq.) followed by sodium tert-butoxide (2.0 eq.).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Reductive Amination

This protocol outlines the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Saturated sodium bicarbonate solution

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and the aldehyde (1.1 eq.) in anhydrous DCM.

  • If the aniline is unreactive, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) in portions to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, Pd₂(dba)₃, and Xantphos to flask B Add anhydrous toluene A->B C Stir at room temperature B->C D Add alkyl bromide and NaO-t-Bu C->D E Heat to 100-110 °C (12-24 hours) D->E F Monitor by TLC E->F G Cool and dilute with ethyl acetate F->G H Filter through celite G->H I Aqueous workup (water, brine) H->I J Dry, filter, and concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for the Buchwald-Hartwig Amination.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup and Purification A Dissolve this compound and aldehyde in DCM B Add catalytic acetic acid (optional) A->B C Stir at room temperature (30-60 minutes) B->C D Add NaBH(OAc)₃ in portions C->D E Stir at room temperature (4-12 hours) D->E F Monitor by TLC E->F G Quench with NaHCO₃ solution F->G H Extract with DCM G->H I Wash with brine, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the Reductive Amination.

References

Application Note: HPLC-MS/MS Method for the Quantitative Analysis of 4-Butyl-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Butyl-2,3-dichloroaniline is an aromatic amine that may be of interest in various fields, including chemical synthesis and drug development. A sensitive and selective analytical method is crucial for its quantification in different matrices. This application note describes a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound. The methodology is based on established protocols for similar halogenated anilines and offers high sensitivity and specificity.

I. Quantitative Data Summary

The following table summarizes the expected quantitative performance of this HPLC-MS/MS method. These values are based on performance characteristics reported for the analysis of other dichloroaniline isomers and primary aromatic amines.[1][2][3][4]

ParameterExpected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.5 - 2.0 µg/kg[4]
Limit of Quantification (LOQ) 2.0 - 5.0 µg/kg[4]
Precision (RSD%) < 15%[1]
Accuracy (Recovery) 85 - 115%

II. Experimental Protocols

A. Sample Preparation: Solid Samples (e.g., Soil, Tissue)

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Vortex for 1 minute to ensure thorough mixing.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of Primary Secondary Amine (PSA) sorbent.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

B. Sample Preparation: Liquid Samples (e.g., Water)

  • pH Adjustment: Adjust the sample pH to between 6 and 8 using sodium hydroxide or sulfuric acid.[5]

  • Filtration: For samples with particulate matter, filter through a 0.45 µm filter.[3]

  • Dilution: If necessary, dilute the sample with untreated control water.[3]

  • Fortification: For recovery studies, fortify samples with the appropriate amount of standard solution.[3]

  • Direct Injection: Transfer the prepared sample to an HPLC vial for analysis.

C. HPLC-MS/MS Analysis

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent.[2]

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[2]

  • Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm or similar PFP or C18 column.[2]

  • Mobile Phase A: 0.1% Acetic Acid in Water.[3]

  • Mobile Phase B: 0.1% Acetic Acid in Methanol.[3]

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    8.0 90
    10.0 90
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • MS/MS Parameters (Hypothetical for this compound):

    • Precursor Ion (Q1): m/z 218.1 (M+H)⁺

    • Product Ion (Q3) for Quantification: To be determined by infusion and optimization.

    • Product Ion (Q3) for Confirmation: To be determined by infusion and optimization.

    • Collision Energy: To be optimized.

    • Dwell Time: 200 ms

III. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample (Solid or Liquid) extraction Extraction (Acetonitrile) sample->extraction cleanup Dispersive SPE Cleanup extraction->cleanup filtration Filtration (0.22 µm) cleanup->filtration hplc HPLC Separation filtration->hplc msms MS/MS Detection hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow from sample preparation to data reporting.

hplc_ms_system mobile_phase Mobile Phase (A: Water + 0.1% Acetic Acid) (B: Methanol + 0.1% Acetic Acid) pump HPLC Pump mobile_phase->pump autosampler Autosampler pump->autosampler column HPLC Column (PFP or C18) autosampler->column ion_source ESI Source column->ion_source quad1 Quadrupole 1 (Precursor Ion Selection) ion_source->quad1 collision_cell Collision Cell (Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data_system Data System detector->data_system

Caption: Logical relationship of the HPLC-MS/MS system components.

References

Application Note: GC-MS Analysis of Halogenated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide for the qualitative and quantitative analysis of halogenated aniline derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Halogenated anilines are a class of compounds used in the synthesis of dyes, pesticides, and pharmaceuticals, and their monitoring in various matrices is crucial due to their potential toxicity. This document outlines detailed protocols for sample preparation, GC-MS analysis, and data interpretation, including optional derivatization steps to improve chromatographic performance. Quantitative data, including retention times and characteristic mass-to-charge ratios (m/z), are summarized for a range of fluoro-, chloro-, bromo-, and iodoaniline isomers. This guide is intended for researchers, scientists, and professionals in the fields of environmental analysis, toxicology, and drug development.

Introduction

Halogenated anilines are aromatic amines substituted with one or more halogen atoms (F, Cl, Br, I). Their chemical properties and biological activity vary significantly with the type, number, and position of the halogen substituent. Due to their widespread use and potential persistence in the environment, robust analytical methods for their detection and quantification are essential. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds, offering high sensitivity and selectivity.

This application note details a standardized GC-MS method for the analysis of various halogenated aniline derivatives. It also provides protocols for derivatization, which can be employed to enhance the volatility and improve the peak shape of more polar analytes.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for the extraction of halogenated anilines from aqueous samples.

Reagents and Materials:

  • Dichloromethane (DCM), pesticide residue grade

  • Sodium sulfate, anhydrous

  • Sodium hydroxide (NaOH) solution, 10 M

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sample containers

  • Separatory funnel

  • Evaporator (e.g., rotary evaporator or nitrogen blow-down)

  • GC vials with inserts

Procedure:

  • To 100 mL of the aqueous sample in a separatory funnel, add 10 M NaOH solution dropwise to adjust the pH to >11.

  • Add 30 mL of DCM to the separatory funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate.

  • Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of DCM, combining the organic extracts.

  • Gently swirl the combined extract over the sodium sulfate for 1-2 minutes to remove residual water.

  • Decant the dried extract into an evaporator flask.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

Derivatization Protocols (Optional)

Derivatization is recommended for improving the chromatographic behavior of polar halogenated anilines. Two common derivatization procedures are provided below.

2.1. Acylation with Pentafluoropropionic Anhydride (PFPA)

Reagents and Materials:

  • Pentafluoropropionic anhydride (PFPA)

  • Trimethylamine (TMA) solution (0.05 M in a suitable solvent like toluene)

  • Benzene or other suitable solvent

  • Ammonia solution, 5% in water

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • To the 1 mL concentrated sample extract, add 10 µL of PFPA and 0.1 mL of 0.05 M TMA solution.

  • Cap the vial tightly and heat at 50°C for 15 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of 5% aqueous ammonia solution to quench the reaction.

  • Vortex for 2 minutes and allow the layers to separate.

  • Carefully transfer the upper organic layer to a new GC vial for analysis.

2.2. Acylation with Heptafluorobutyric Anhydride (HFBA)

Reagents and Materials:

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate

  • Sodium hydroxide (NaOH) solution, 0.1 N

  • 1% HCl in methanol

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Evaporate the initial sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.

  • Cap the vial and heat at 70°C for 30 minutes[1].

  • Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis[1].

GC-MS Analysis

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MSD)

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

  • Autosampler

GC-MS Parameters:

ParameterValue
GC Inlet
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature250°C
Oven Program
Initial Temperature60°C, hold for 2 min
Ramp Rate10°C/min to 280°C
Final Hold Time5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Scan Rangem/z 50-400
Solvent Delay4 min

Data Presentation

The following tables summarize the expected retention times and characteristic m/z values for a selection of halogenated aniline derivatives under the GC-MS conditions described above. Note that absolute retention times may vary depending on the specific instrument and column conditions.

Table 1: Monohalogenated Anilines

CompoundRetention Time (min, approx.)Molecular Ion (m/z)Key Fragment Ions (m/z)
2-Fluoroaniline8.5111111, 84, 63
3-Fluoroaniline8.7111111, 84, 63
4-Fluoroaniline8.9111111, 84, 63
2-Chloroaniline10.2127/129127, 92, 65
3-Chloroaniline10.5127/129127, 92, 65
4-Chloroaniline10.8127/129127, 92, 65
2-Bromoaniline11.8171/173171, 92, 65
3-Bromoaniline12.1171/173171, 92, 65
4-Bromoaniline12.4171/173171, 92, 65
2-Iodoaniline13.5219219, 92, 65
3-Iodoaniline13.8219219, 92, 65
4-Iodoaniline14.1219219, 92, 65

Table 2: Dihalogenated Anilines

CompoundRetention Time (min, approx.)Molecular Ion (m/z)Key Fragment Ions (m/z)
2,3-Dichloroaniline12.9161/163/165161, 126, 90
2,4-Dichloroaniline13.1161/163/165161, 126, 90
2,5-Dichloroaniline13.3161/163/165161, 126, 90
2,6-Dichloroaniline12.8161/163/165161, 126, 90
3,4-Dichloroaniline13.6161/163/165161, 126, 90
3,5-Dichloroaniline13.4161/163/165161, 126, 90
2,4-Dibromoaniline15.8249/251/253251, 170, 90
2,5-Dibromoaniline16.0249/251/253251, 170, 90
2,6-Dibromoaniline15.7249/251/253251, 170, 90
3,5-Dibromoaniline16.2249/251/253251, 170, 90

Table 3: Trifluoromethyl Anilines

CompoundRetention Time (min, approx.)Molecular Ion (m/z)Key Fragment Ions (m/z)
2-(Trifluoromethyl)aniline9.8161161, 142, 111
3-(Trifluoromethyl)aniline10.1161161, 142, 111
4-(Trifluoromethyl)aniline10.4161161, 142, 111[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis AqueousSample Aqueous Sample (100 mL) AdjustpH Adjust pH > 11 with NaOH AqueousSample->AdjustpH LLE Liquid-Liquid Extraction with Dichloromethane (3x30 mL) AdjustpH->LLE Dry Dry with Na2SO4 LLE->Dry Concentrate Concentrate to 1 mL Dry->Concentrate Derivatization Optional: Derivatization (PFPA or HFBA) Concentrate->Derivatization GCVial Transfer to GC Vial Concentrate->GCVial Derivatization->GCVial GCMS GC-MS System GCVial->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for GC-MS analysis of halogenated anilines.

fragmentation_pathway cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation cluster_tertiary Further Fragmentation M Molecular Ion (M+•) [C6H4(X)NH2]+• M_minus_HCN [M-HCN]+• M->M_minus_HCN - HCN M_minus_X [M-X]+ M->M_minus_X - X• C6H5NH2 Aniline Cation Radical [C6H5NH2]+• m/z 92 M_minus_X->C6H5NH2 + H• C5H5N [C5H5N]+• m/z 79 C6H5NH2->C5H5N - H•, - C C6H6 Benzene Cation [C6H6]+• m/z 78 C6H5NH2->C6H6 - NH2•

Caption: General fragmentation pathway of monohalogenated anilines in EI-MS.

References

experimental setup for the synthesis of 4-alkyl-2,3-dichloroanilines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Synthesis of 4-Alkyl-2,3-dichloroanilines

Introduction

4-Alkyl-2,3-dichloroanilines are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The introduction of an alkyl group at the 4-position of the 2,3-dichloroaniline scaffold can be challenging due to the directing effects of the substituents on the aromatic ring. The amino group is a strongly activating ortho-, para-director, while the chloro groups are deactivating ortho-, para-directors. Direct Friedel-Crafts alkylation of 2,3-dichloroaniline is often problematic, leading to potential side reactions and low yields. The amino group can react with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.

To overcome these challenges, a multi-step synthetic approach is proposed. This strategy involves the protection of the reactive amino group, followed by a Friedel-Crafts acylation, reduction of the resulting ketone, and finally, deprotection to yield the target 4-alkyl-2,3-dichloroaniline. This method offers better control over the regioselectivity and avoids the common pitfalls of direct alkylation.

Proposed Synthetic Pathway

The synthesis of 4-alkyl-2,3-dichloroanilines can be effectively achieved through a four-step process:

  • Protection of the Amino Group: The amino group of the starting material, 2,3-dichloroaniline, is protected as an acetamide. This is accomplished by reacting the aniline with acetic anhydride. The resulting N-(2,3-dichlorophenyl)acetamide is more stable and the acetamido group is a moderate ortho-, para-director, facilitating selective substitution at the desired 4-position.

  • Friedel-Crafts Acylation: The protected aniline derivative undergoes a Friedel-Crafts acylation reaction. An appropriate acyl chloride or acid anhydride is used in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce an acyl group at the 4-position of the aromatic ring.

  • Reduction of the Acyl Group: The ketone functional group introduced in the previous step is reduced to a methylene group. The Wolff-Kishner reduction, which is carried out under basic conditions, is a suitable method for this transformation, especially for substrates that may be sensitive to the acidic conditions of a Clemmensen reduction.[1][2]

  • Deprotection of the Amino Group: The final step involves the hydrolysis of the acetamido group to regenerate the free amino group, yielding the desired 4-alkyl-2,3-dichloroaniline. This is typically achieved through acid- or base-catalyzed hydrolysis.

This systematic approach ensures a higher yield and purity of the final product by controlling the reactivity and directing effects of the functional groups at each stage of the synthesis.

Experimental Protocols

Materials and Reagents

  • 2,3-Dichloroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Acyl chloride (e.g., propanoyl chloride for a propyl group)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrazine hydrate

  • Potassium hydroxide

  • Ethylene glycol

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Magnesium sulfate (anhydrous)

Step 1: Synthesis of N-(2,3-Dichlorophenyl)acetamide (Protection)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloroaniline (10.0 g, 0.0617 mol) in glacial acetic acid (50 mL).

  • Slowly add acetic anhydride (7.0 mL, 0.0741 mol) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2,3-dichlorophenyl)acetamide.

  • Dry the product in a vacuum oven at 60 °C.

Step 2: Synthesis of N-(4-Acyl-2,3-dichlorophenyl)acetamide (Friedel-Crafts Acylation)

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, suspend anhydrous aluminum chloride (10.0 g, 0.075 mol) in anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., propanoyl chloride, 6.2 mL, 0.071 mol) to the suspension with vigorous stirring.

  • In a separate beaker, dissolve N-(2,3-dichlorophenyl)acetamide (10.0 g, 0.049 mol) in anhydrous dichloromethane (50 mL).

  • Add the solution of the acetanilide dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

Step 3: Synthesis of N-(4-Alkyl-2,3-dichlorophenyl)acetamide (Wolff-Kishner Reduction)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the N-(4-acyl-2,3-dichlorophenyl)acetamide (5.0 g, 0.019 mol) and ethylene glycol (100 mL).

  • Add hydrazine hydrate (80% solution, 5.0 mL, 0.08 mol) and potassium hydroxide pellets (5.0 g, 0.089 mol).

  • Heat the mixture to 120 °C for 2 hours.

  • Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off. Maintain this temperature for 4 hours.[1]

  • Cool the reaction mixture to room temperature and add 100 mL of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with dilute HCl (2M, 2 x 30 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude N-(4-alkyl-2,3-dichlorophenyl)acetamide can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 4: Synthesis of 4-Alkyl-2,3-dichloroaniline (Deprotection)

  • In a 250 mL round-bottom flask, suspend the crude N-(4-alkyl-2,3-dichlorophenyl)acetamide (from the previous step) in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (25 mL).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a 2M sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude 4-alkyl-2,3-dichloroaniline.

  • Purify the final product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) or by vacuum distillation.

Data Presentation

Table 1: Summary of a Representative Synthesis of 4-Propyl-2,3-dichloroaniline

StepReactantReagentsProductMolecular Weight ( g/mol )Theoretical Yield (g)Hypothetical Yield (%)
12,3-DichloroanilineAcetic anhydride, Acetic acidN-(2,3-Dichlorophenyl)acetamide204.0512.5890
2N-(2,3-Dichlorophenyl)acetamidePropanoyl chloride, AlCl₃N-(2,3-Dichloro-4-propanoylphenyl)acetamide260.1212.7585
3N-(2,3-Dichloro-4-propanoylphenyl)acetamideHydrazine hydrate, KOHN-(2,3-Dichloro-4-propylphenyl)acetamide246.144.7480
4N-(2,3-Dichloro-4-propylphenyl)acetamideHCl, Ethanol4-Propyl-2,3-dichloroaniline204.093.9392

Mandatory Visualization

Synthesis_Workflow Experimental Workflow for the Synthesis of 4-Alkyl-2,3-dichloroanilines cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Wolff-Kishner Reduction cluster_3 Step 4: Deprotection Start 2,3-Dichloroaniline React1 Acetic Anhydride, Acetic Acid Start->React1 Product1 N-(2,3-Dichlorophenyl)acetamide React1->Product1 React2 Acyl Chloride, AlCl3 Product1->React2 Product2 N-(4-Acyl-2,3-dichlorophenyl)acetamide React2->Product2 React3 Hydrazine Hydrate, KOH Product2->React3 Product3 N-(4-Alkyl-2,3-dichlorophenyl)acetamide React3->Product3 React4 HCl, Ethanol Product3->React4 FinalProduct 4-Alkyl-2,3-dichloroaniline React4->FinalProduct

Caption: Synthetic pathway for 4-alkyl-2,3-dichloroanilines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Butyl-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Butyl-2,3-dichloroaniline. The information is presented in a question-and-answer format to directly address potential challenges encountered during the experimental process.

I. Synthetic Pathway Overview

The synthesis of this compound can be approached through a multi-step pathway, as direct methods are not prominently described in the literature. A logical synthetic route, which will be the basis for the troubleshooting guide, is outlined below.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitration cluster_2 Step 3: Selective Nitro Reduction cluster_3 Step 4: Ketone Reduction A 1,2-Dichlorobenzene B 3',4'-Dichloro-butyrophenone A->B Butyryl chloride, AlCl3 C 2-Nitro-3',4'-dichloro- butyrophenone B->C HNO3, H2SO4 D 2-Amino-3',4'-dichloro- butyrophenone C->D Fe, NH4Cl E This compound D->E Hydrazine hydrate, KOH, Ethylene glycol Troubleshooting_FC Start Low Yield in Friedel-Crafts Acylation CheckMoisture Are all reagents and glassware anhydrous? Start->CheckMoisture CheckCatalyst Is the AlCl3 fresh and was a stoichiometric amount used? CheckMoisture->CheckCatalyst Yes SolutionMoisture Dry glassware and use anhydrous reagents. CheckMoisture->SolutionMoisture No CheckTemp Was the temperature controlled during addition? CheckCatalyst->CheckTemp Yes SolutionCatalyst Use fresh AlCl3 and ensure 1:1 stoichiometry with acyl chloride. CheckCatalyst->SolutionCatalyst No CheckTemp->Start Yes, problem persists. Consider other factors. SolutionTemp Maintain 0-5 °C during addition and then warm to RT. CheckTemp->SolutionTemp No

Technical Support Center: Purification of Crude 4-Butyl-2,3-dichloroaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude "4-Butyl-2,3-dichloroaniline" by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of this compound?

A1: The most common stationary phase is silica gel (SiO₂). For flash column chromatography, silica gel with a particle size of 0.040-0.063 mm is typically used.[1] The acidic nature of silica gel can sometimes cause issues with acid-sensitive compounds, but it is generally suitable for substituted anilines. If compound degradation is observed, deactivating the silica gel or using an alternative stationary phase like alumina or Florisil may be necessary.[2]

Q2: How do I choose an appropriate solvent system (mobile phase)?

A2: The selection of the mobile phase is critical for good separation. A common starting point is a mixture of a non-polar solvent and a slightly more polar solvent. For compounds like substituted anilines, mixtures of hexanes or pentane with ethyl acetate or dichloromethane are often effective.[1] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate.[2]

Q3: My compound is not dissolving in the mobile phase. What should I do?

A3: If your crude "this compound" has poor solubility in the chosen mobile phase, you can use a "dry loading" technique.[3] This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.[3][4]

Q4: I am seeing streaking or tailing of my compound spot on the TLC plate and column. What could be the cause?

A4: Streaking or tailing can be caused by several factors:

  • Compound Overload: Too much sample has been loaded onto the column or TLC plate.

  • Compound Degradation: The aniline compound may be degrading on the acidic silica gel.[2]

  • Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound.

  • Polar Impurities: Highly polar impurities can interact strongly with the silica gel, causing streaking.

Consider reducing the amount of sample loaded, trying a different solvent system, or deactivating the silica gel.

Q5: The separation between my desired product and impurities is poor. How can I improve it?

A5: To improve separation:

  • Optimize the Solvent System: A less polar solvent system will generally result in slower elution and better separation. Experiment with different solvent ratios.

  • Use a Longer Column: A longer column provides more surface area for interaction, which can improve separation.

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with a wide range of polarities.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No compound eluting from the column - Compound decomposed on the silica gel.[2]- Incorrect solvent system (too non-polar).- Compound eluted in the solvent front.[2]- Test the stability of your compound on a small amount of silica.[2]- Gradually increase the polarity of the mobile phase.- Check the first few fractions collected.
Compound elutes too quickly (high Rf) - Solvent system is too polar.- Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio).
Compound elutes too slowly (low Rf) - Solvent system is too non-polar.- Increase the polarity of the mobile phase (e.g., decrease the hexane/ethyl acetate ratio).
Cracked or channeled column bed - Improper packing of the column.- Repack the column carefully, ensuring the silica gel is settled evenly.
Mixed fractions despite good TLC separation - Column was overloaded with the sample.- The sample band was not applied evenly.- The elution was too fast.- Reduce the amount of crude material loaded onto the column.- Ensure the sample is loaded in a narrow, even band.- Reduce the flow rate of the mobile phase.
Product is contaminated with silica - A layer of sand was not placed on top of the silica gel.- The silica gel was disturbed when adding the solvent.- Always add a layer of sand on top of the silica gel before adding the solvent.[3]- Add the solvent slowly and carefully down the sides of the column.[3]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The specific parameters may need to be optimized based on the impurity profile of your crude material.

1. Preparation of the Column:

  • Select a glass column of appropriate size.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a layer of sand.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Ensure the silica gel bed is level and free of cracks or air bubbles.
  • Add a layer of sand on top of the silica gel.[3]
  • Drain the solvent until it is just level with the top of the sand.

2. Sample Loading:

  • Wet Loading: Dissolve the crude "this compound" in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary).[3] Carefully apply the solution to the top of the column using a pipette.[3] Allow the sample to adsorb onto the silica gel.
  • Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel.[3] Evaporate the solvent to obtain a dry, free-flowing powder.[3] Carefully add this powder to the top of the column.[3]

3. Elution:

  • Carefully add the mobile phase to the column.
  • Begin collecting fractions. The size of the fractions will depend on the scale of the purification.
  • Monitor the elution of the compound by TLC analysis of the collected fractions.

4. Isolation of the Product:

  • Combine the fractions containing the pure "this compound".
  • Remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Troubleshooting_Guide start Start Troubleshooting problem problem start->problem Identify Issue cause cause problem->cause Possible Cause? cause->cause solution solution cause->solution Yes end_node Problem Solved solution->end_node

Caption: A flowchart for troubleshooting common column chromatography issues.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Column load_sample Load Sample prep_column->load_sample prep_sample Prepare Sample prep_sample->load_sample elute_column Elute Column load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify Pure Fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Pure Product evaporate_solvent->final_product

Caption: The experimental workflow for purification by column chromatography.

References

identifying byproducts in the synthesis of "4-Butyl-2,3-dichloroaniline"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-Butyl-2,3-dichloroaniline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the Friedel-Crafts butylation of 2,3-dichloroaniline?

A1: The most common byproducts in the synthesis of this compound via Friedel-Crafts alkylation fall into three main categories:

  • Polyalkylation Products: These are species where more than one butyl group has been added to the aniline ring, such as di- and tri-butylated dichloroanilines. The initial butylation activates the aromatic ring, making it more susceptible to further alkylation.[1]

  • Isomeric Byproducts: Rearrangement of the butyl carbocation during the reaction can lead to the formation of isomers. For example, using n-butyl chloride can result in the formation of sec-butyl and tert-butyl-2,3-dichloroaniline.[1][2][3]

  • Positional Isomers: Besides the desired product, other positional isomers of this compound may be formed.

Q2: Why is my Friedel-Crafts reaction with 2,3-dichloroaniline not proceeding as expected or resulting in a complex mixture?

A2: Friedel-Crafts reactions are often problematic with anilines. The amino group (-NH₂) is a Lewis base and can react with the Lewis acid catalyst (e.g., AlCl₃). This interaction forms a complex that deactivates the aromatic ring, hindering or preventing the desired alkylation.[4][5] To circumvent this, protection of the amino group (e.g., through acetylation to form an amide) is often necessary before performing the Friedel-Crafts alkylation.

Q3: I have identified isomeric dichloroanilines in my product mixture. Where could these be coming from?

A3: Isomeric dichloroanilines are likely impurities from your starting material, 2,3-dichloroaniline. The synthesis of 2,3-dichloroaniline typically involves the reduction of 2,3-dichloronitrobenzene.[6] The nitration of 1,2-dichlorobenzene, a common route to 2,3-dichloronitrobenzene, often produces a mixture of isomers, including 3,4- and 2,5-dichloronitrobenzene.[7][8][9][10] These isomeric nitro compounds are subsequently reduced to their corresponding dichloroanilines, which are carried over as impurities.[11]

Q4: How can I minimize the formation of polyalkylation byproducts?

A4: To reduce the extent of polyalkylation, it is recommended to use a large excess of the aromatic substrate (2,3-dichloroaniline) relative to the alkylating agent (butyl halide).[1] This statistical approach increases the probability that the alkylating agent will react with an un-substituted dichloroaniline molecule rather than a mono-butylated one.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to byproduct formation.

Observed Issue Potential Cause Recommended Action
Presence of higher molecular weight peaks in GC-MS or LC-MS Polyalkylation (di- or tri-butylation)- Increase the molar ratio of 2,3-dichloroaniline to the butylation agent.- Optimize reaction time and temperature to favor mono-alkylation.
Identification of sec-butyl or tert-butyl isomers Carbocation rearrangement- Use a different alkylating agent that is less prone to rearrangement (e.g., a bulkier butyl source under specific conditions).- Modify the catalyst or reaction temperature to disfavor rearrangement pathways.
Detection of other dichloroaniline isomers (e.g., 3,4- or 2,5-dichloroaniline) Impure starting material- Purify the starting 2,3-dichloroaniline by distillation or recrystallization before use.- Source a higher purity grade of the starting material.
Low or no conversion of starting material Deactivation of the catalyst by the amino group- Protect the amino group of 2,3-dichloroaniline (e.g., via acetylation) prior to the Friedel-Crafts reaction. The protecting group can be removed in a subsequent step.

Experimental Protocols

Protocol 1: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Dissolve a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • If necessary, derivatize the sample to improve volatility and chromatographic separation. For anilines, acetylation can be an effective derivatization technique.

  • GC-MS Analysis:

    • Injector: 250 °C, split mode (e.g., 50:1).

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aromatic isomers.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-500 amu.

      • Scan Speed: 2 scans/second.

  • Data Analysis:

    • Identify the peak for this compound based on its expected retention time and mass spectrum (molecular ion and fragmentation pattern).

    • Analyze the mass spectra of other significant peaks to identify potential byproducts such as polyalkylated species (higher molecular weight) and isomers (similar fragmentation patterns).

    • Compare the obtained mass spectra with library databases (e.g., NIST) for tentative identification.

Diagrams

Byproduct_Identification_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Byproduct Analysis cluster_identification Byproduct Identification cluster_troubleshooting Troubleshooting and Optimization start Crude Product Mixture gcms GC-MS / LC-MS Analysis start->gcms nmr NMR Spectroscopy (1H, 13C) start->nmr protect_amine Protect Amino Group start->protect_amine If low conversion polyalkylation Polyalkylation Products (e.g., Dibutyl-dichloroaniline) gcms->polyalkylation isomers Isomeric Products (sec-butyl, tert-butyl) gcms->isomers starting_material_impurities Starting Material Impurities (e.g., 3,4-dichloroaniline) gcms->starting_material_impurities nmr->polyalkylation nmr->isomers nmr->starting_material_impurities optimize_ratio Adjust Reactant Stoichiometry polyalkylation->optimize_ratio modify_conditions Modify Reaction Conditions (Temperature, Catalyst) isomers->modify_conditions purify_sm Purify Starting Material starting_material_impurities->purify_sm

Caption: Troubleshooting workflow for identifying and mitigating byproducts.

References

Technical Support Center: Grignard Reactions with Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with an aniline derivative is failing or giving very low yields. What is the most common cause?

The most frequent issue is the acidic proton on the nitrogen atom of the aniline's amino group. Grignard reagents are strong bases and will react with this acidic proton, consuming the Grignard reagent and preventing it from reacting with your desired electrophile. This acid-base reaction is typically fast and exothermic.

Q2: How can I prevent the Grignard reagent from reacting with the aniline's amino group?

The most effective strategy is to "protect" the amino group by replacing the acidic proton with a protecting group that is stable under the Grignard reaction conditions and can be removed later to restore the amino group.[1] Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[2][3]

Q3: What are some common protecting groups for anilines in Grignard reactions, and how do I choose one?

The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and the deprotection step. Here are two common options:

  • tert-Butoxycarbonyl (Boc): This is a very common protecting group that is stable to Grignard reagents and can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl).[3][4][5]

  • Benzyloxycarbonyl (Cbz): The Cbz group is also stable to Grignard reagents and is typically removed by catalytic hydrogenation, which can be a mild deprotection method.[1][2]

Q4: I am working with a sterically hindered aniline derivative. Will this affect my Grignard reaction?

Yes, steric hindrance can significantly impact the reaction.[6][7][8][9][10] Bulky substituents on the aniline ring or a bulky protecting group can hinder the approach of the Grignard reagent to the electrophile. This can lead to lower yields or require more forcing reaction conditions. In some cases, the electrophilic substitution on the aromatic ring might be favored over the desired reaction.[7][8][9]

Q5: Are there any alternatives to using a protected aniline in a Grignard reaction?

Yes, several alternatives can be considered:

  • Barbier Reaction: In a Barbier reaction, the organometallic reagent is generated in situ in the presence of the electrophile.[11] This one-pot procedure can sometimes be more tolerant of acidic protons and less sensitive to reaction conditions than a traditional Grignard reaction.[11][12]

  • Organolithium Reagents: Organolithium reagents are generally more reactive and more basic than Grignard reagents.[13][14][15] In some cases, they may be used as an alternative, but their higher reactivity can also lead to more side reactions.

  • Copper-Catalyzed Cross-Coupling: For certain applications, such as the synthesis of 4-(sec-alkyl)anilines, copper-catalyzed conjugate addition of Grignard reagents to in situ generated aza-p-quinone methides can be a powerful alternative.[16][17][18]

Troubleshooting Guide

Low or No Product Formation
Potential Cause Troubleshooting Steps
Incomplete Protection of the Aniline - Ensure complete conversion of the aniline to its protected form using TLC or NMR analysis before proceeding with the Grignard reaction.- Use a slight excess of the protecting group reagent during the protection step.
Decomposition of the Grignard Reagent - Ensure strictly anhydrous (dry) conditions. Flame-dry all glassware and use anhydrous solvents. Moisture will quench the Grignard reagent.[19][20]- Activate the magnesium turnings. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium before adding the halide.[19][20]- Use fresh, high-quality magnesium turnings.
Low Reactivity of the Electrophile - Increase the reaction temperature or prolong the reaction time.- Consider using a more reactive organometallic reagent, such as an organolithium, if compatible with other functional groups.
Steric Hindrance - If possible, choose a smaller protecting group.- Use a less sterically hindered Grignard reagent or electrophile if the synthesis allows.- Consider alternative synthetic routes that avoid sterically demanding steps.
Formation of Side Products
Side Product Potential Cause Prevention
Wurtz Coupling Product (R-R) Reaction of the Grignard reagent with unreacted alkyl/aryl halide.- Add the halide slowly to the magnesium suspension to maintain a low concentration of the halide.- Ensure the magnesium is sufficiently activated to promote rapid Grignard formation.
Products from Reaction with Solvent Some ethereal solvents can be deprotonated by Grignard reagents at elevated temperatures.- Use a more stable ether solvent like THF at lower temperatures if possible.
Enolization of Ketone Electrophiles The Grignard reagent acts as a base and deprotonates the ketone at the alpha-position.- Use a less sterically hindered Grignard reagent.- Add the Grignard reagent slowly at a low temperature (-78 °C).

Experimental Protocols

Protocol 1: Boc Protection of Aniline

This protocol is a general procedure for the protection of anilines with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Aniline derivative (1 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 mmol)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL)

Procedure:

  • Dissolve the aniline derivative in the chosen solvent in a round-bottom flask.

  • Add the base (TEA or DIPEA) to the solution.

  • Add Boc₂O to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc protected aniline.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Cbz Protection of Aniline

This protocol describes a general method for the Cbz protection of anilines using benzyl chloroformate.

Materials:

  • Aniline derivative (1 mmol)

  • Benzyl chloroformate (Cbz-Cl) (1.1 mmol)

  • Aqueous sodium bicarbonate solution (saturated) or another base like pyridine.

  • Dichloromethane (DCM) or Diethyl ether (10 mL)

Procedure:

  • Dissolve the aniline derivative in the organic solvent.

  • Add the aqueous sodium bicarbonate solution to the mixture.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloroformate to the vigorously stirred biphasic mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude N-Cbz protected aniline.

  • Recrystallize or purify by column chromatography as needed.

Protocol 3: Deprotection of N-Boc Aniline

This procedure outlines the removal of the Boc protecting group under acidic conditions.

Materials:

  • N-Boc protected aniline (1 mmol)

  • Trifluoroacetic acid (TFA) (5-10 equivalents) or 4M HCl in Dioxane

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • Dissolve the N-Boc protected aniline in DCM.

  • Add TFA or the HCl solution to the mixture at room temperature.

  • Stir the reaction for 30 minutes to 2 hours. The reaction progress can be monitored by TLC.

  • Once the deprotection is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting aniline salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to obtain the free aniline.

Quantitative Data Summary

Table 1: Yields of N-Boc Protection for Various Anilines

Aniline DerivativeYield (%)
Aniline99
4-Methylaniline98
4-Methoxyaniline97
4-Chloroaniline96
4-Nitroaniline95

Data adapted from a study on N-tert-butoxycarbonylation of amines. Yields may vary based on specific reaction conditions.

Table 2: Yields of Copper-Catalyzed 1,6-Conjugate Addition of Grignard Reagents to an aza-p-Quinone Methide Precursor [16]

Grignard ReagentProduct Yield (%)
MeMgBr71
n-PrMgBr85
n-BuMgBr91
CyclopentylMgBr>99
PhMgBr88
VinylMgBr82
BenzylMgBr85

Yields of isolated products are given. Reactions were performed under specific catalytic conditions and may not be directly comparable to standard Grignard additions.

Visualized Workflows and Logic

Troubleshooting_Grignard_Aniline start Start: Grignard reaction with aniline derivative low_yield Low or No Yield? start->low_yield check_protection Is the aniline protected? low_yield->check_protection Yes side_products Side Products Observed? low_yield->side_products No, but side products success Successful Reaction low_yield->success No, yield is good protect_aniline Protect the aniline (e.g., with Boc or Cbz) check_protection->protect_aniline No check_conditions Check Reaction Conditions: - Anhydrous? - Mg activated? - Temperature? check_protection->check_conditions Yes protect_aniline->start optimize_conditions Optimize conditions: - Slow addition - Lower temperature check_conditions->optimize_conditions consider_alternatives Consider Alternatives: - Barbier Reaction - Organolithium Reagent check_conditions->consider_alternatives Still failing side_products->check_conditions No identify_side_product Identify the side product (e.g., Wurtz coupling, enolization) side_products->identify_side_product Yes identify_side_product->optimize_conditions optimize_conditions->start consider_alternatives->start

Caption: A troubleshooting workflow for Grignard reactions involving aniline derivatives.

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_grignard Grignard Reaction cluster_deprotection Deprotection Step aniline Aniline Derivative add_base_reagent Add Base and Protecting Group Reagent (e.g., Boc₂O or Cbz-Cl) aniline->add_base_reagent protected_aniline Protected Aniline add_base_reagent->protected_aniline grignard_reaction React with Grignard Reagent and Electrophile protected_aniline->grignard_reaction deprotection Add Deprotecting Agent (e.g., Acid for Boc, H₂/Pd for Cbz) grignard_reaction->deprotection final_product Final Product with Free Amino Group deprotection->final_product

References

optimization of reaction conditions for aniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for aniline synthesis. The focus is on the two most common laboratory and industrial methods: catalytic hydrogenation of nitroaromatics and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aniline and its derivatives?

A1: The most prevalent industrial method is the catalytic hydrogenation of a nitroaromatic precursor, typically nitrobenzene, using a metal catalyst.[1][2][3] This process is highly efficient but requires careful control of reaction conditions to ensure high selectivity.[4][5] For more complex or functionalized anilines, especially in pharmaceutical and fine chemical synthesis, the Palladium-catalyzed Buchwald-Hartwig amination is a widely used method for forming the C-N bond.[6]

Q2: What are the key parameters to control during the catalytic hydrogenation of nitrobenzene?

A2: The critical parameters to monitor and optimize are reaction temperature, hydrogen pressure, catalyst type and loading, solvent, and substrate residence time (in flow chemistry).[4][5][7] These factors collectively influence reaction rate, conversion, and, most importantly, selectivity towards the desired aniline product.

Q3: My aniline product is dark and appears to be polymerizing. What is causing this?

A3: Aniline is susceptible to oxidation, which can lead to the formation of colored polymeric byproducts like aniline black.[2][8] This is often exacerbated by exposure to air and light, or the presence of oxidizing agents.[8][9] It is recommended to work under an inert atmosphere (e.g., Nitrogen or Argon) and to purify the product promptly after the reaction. In some cases, isolating the aniline as a hydrochloride salt can improve its stability.[9]

Q4: Can I use aryl chlorides for Buchwald-Hartwig amination?

A4: While aryl iodides, bromides, and triflates are generally more reactive, aryl chlorides can be used.[10] However, they are often more challenging substrates due to the difficulty of the initial oxidative addition step.[11] Success with aryl chlorides typically requires the use of specialized, sterically hindered phosphine ligands and carefully optimized reaction conditions.

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion in Catalytic Hydrogenation

If you are experiencing low yields or the starting nitroarene is not fully consumed, consider the following factors.

Potential CauseSuggested Solution
Catalyst Deactivation The catalyst may be poisoned by impurities (e.g., sulfur compounds) or deactivated through sintering or coking.[7] Consider using a fresh batch of catalyst or regenerating the existing one if possible. Ensure all reagents and solvents are of high purity.
Insufficient Hydrogen Pressure The hydrogen pressure may be too low to achieve complete reduction. For a typical batch reaction, ensure the pressure is maintained at the recommended level for your specific catalyst and substrate.[12]
Low Reaction Temperature The reaction may be too slow at the current temperature. Gradually increasing the temperature can improve the reaction rate and conversion.[7] Be cautious, as excessive temperature can lead to side reactions.[4]
Poor Catalyst/Substrate Mixing In a batch reactor, inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen.[12] Ensure the stirring rate is sufficient to keep the catalyst suspended.
Short Residence Time (Flow) In a continuous flow setup, a short residence time means the substrate does not have enough contact time with the catalyst.[5][7] Decreasing the flow rate can increase residence time and improve conversion.[7]
Problem 2: Poor Selectivity and Byproduct Formation in Catalytic Hydrogenation

The formation of undesired byproducts is a common issue. Key byproducts include intermediates like nitrosobenzene and azoxybenzene, or over-hydrogenated products like cyclohexylamine.[3][13]

Byproduct ObservedPotential CauseSuggested Solution
Nitrosobenzene, Azoxybenzene Incomplete reduction. These are common intermediates in the reaction pathway.[13]Increase reaction time, temperature, or hydrogen pressure to drive the reaction to completion.
Cyclohexylamine, Dicyclohexylamine Over-hydrogenation of the aromatic ring.[8]This is often caused by excessively high temperatures or pressures, or a highly active catalyst.[4][5] Reduce the temperature or pressure. Consider a catalyst with lower activity or lower metal loading.[4]
Tar-like Substances Polymerization of aniline or side reactions.[9]Run the reaction under an inert atmosphere. Ensure prompt work-up and purification after the reaction is complete.

Quantitative Data on Reaction Optimization

Table 1: Effect of Temperature on Aniline Yield in Continuous-Flow Hydrogenation

This table summarizes the effect of reaction temperature on the yield of aniline from nitrobenzene using a Pd@SBA-15 catalyst in methanol.

EntryTemperature (°C)H₂ Pressure (MPa)Flow Rate (mL/min)Aniline Yield (%)
1402.00.585
2502.00.596
3602.00.599
4702.00.599
Data sourced from a study on continuous-flow hydrogenation.[7]
Table 2: Influence of Pd Loading and Temperature on Aniline Selectivity

This data shows how catalyst metal loading and temperature affect the selectivity for aniline versus over-hydrogenated byproducts in vapor-phase nitrobenzene hydrogenation.

CatalystTemperature (°C)Nitrobenzene Conversion (%)Aniline Selectivity (%)
5 wt% Pd/Al₂O₃ 60>9988
180>9935
0.3 wt% Pd/Al₂O₃ 60>9997
180>9968
Data demonstrates that a lower palladium loading improves selectivity against over-hydrogenation, especially at elevated temperatures.[4]

Experimental Protocols

Protocol 1: General Procedure for Batch Catalytic Hydrogenation of Nitrobenzene

This protocol provides a general method for the reduction of nitrobenzene in a laboratory setting.

  • Reactor Setup: Add the solvent (e.g., methanol or ethanol) and the catalyst (e.g., 5% Pd/C, typically 1-5 mol% loading) to a high-pressure hydrogenation vessel (autoclave).

  • Inerting: Seal the vessel and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Substrate Addition: Add the nitrobenzene substrate to the vessel.

  • Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 5-20 bar) and begin vigorous stirring.[12]

  • Heating: Heat the reaction mixture to the target temperature (e.g., 60-120 °C) and maintain it for the duration of the reaction (e.g., 1-6 hours).[12]

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via GC-MS or TLC.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system again with nitrogen.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. The aniline product can then be isolated from the filtrate by removing the solvent under reduced pressure and purified further by distillation or chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a typical setup for a palladium-catalyzed C-N cross-coupling reaction.

  • Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equivalents) to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Reagent Addition: Remove the flask from the glovebox. Under a counterflow of inert gas, add the aryl halide (1.0 equivalent), the amine (1.1-1.5 equivalents), and the anhydrous solvent (e.g., toluene or dioxane).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visual Guides

Troubleshooting_Workflow start Low Aniline Yield or Incomplete Conversion check_catalyst Is the catalyst fresh and handled properly? start->check_catalyst replace_catalyst Action: Use fresh catalyst. Ensure inert handling. check_catalyst->replace_catalyst  No check_conditions Are reaction conditions (T, P, time) adequate? check_catalyst->check_conditions Yes replace_catalyst->check_conditions increase_intensity Action: Incrementally increase Temperature, Pressure, or Time. check_conditions->increase_intensity  No check_purity Are reagents and solvents pure/dry? check_conditions->check_purity Yes analyze_byproducts Analyze byproducts (GC-MS). Check for over-hydrogenation or intermediates. increase_intensity->analyze_byproducts purify_reagents Action: Purify/dry solvents and reagents. check_purity->purify_reagents  No check_purity->analyze_byproducts Yes purify_reagents->analyze_byproducts end_good Problem Resolved analyze_byproducts->end_good

Caption: Troubleshooting workflow for low yield in aniline synthesis.

Parameter_Relationships Aniline Aniline Yield & Selectivity Temp Temperature Temp->Aniline Affects Rate Reaction Rate Temp->Rate Increases OverHyd Over-hydrogenation (e.g., Cyclohexylamine) Temp->OverHyd Promotes at high T Pressure H₂ Pressure Pressure->Aniline Affects Pressure->Rate Increases Pressure->OverHyd Promotes at high P Catalyst Catalyst (Type & Loading) Catalyst->Aniline Determines Catalyst->OverHyd High loading/activity can increase Solvent Solvent Solvent->Aniline Influences Time Reaction Time / Residence Time Time->Aniline Affects Intermediates Intermediates (Azoxybenzene) Time->Intermediates Insufficient time leaves intermediates

Caption: Interdependence of key parameters in catalytic hydrogenation.

References

removing unreacted starting materials from "4-Butyl-2,3-dichloroaniline"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from "4-Butyl-2,3-dichloroaniline".

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter?

The most likely impurities depend on the synthetic route used to prepare this compound. Common synthetic pathways suggest the following potential starting materials that may remain in your crude product:

  • From the chlorination of 4-butylaniline: Unreacted 4-butylaniline and partially chlorinated intermediates (e.g., 4-butyl-2-chloroaniline or 4-butyl-3-chloroaniline).

  • From the reduction of 1-butyl-2,3-dichloro-4-nitrobenzene: The unreduced nitroaromatic starting material.

Q2: What is the first step I should take to purify my crude this compound?

A simple and effective first step for removing basic impurities like unreacted anilines is an acid-base extraction. Since this compound is a substituted aniline, it possesses basic properties and can be separated from neutral organic impurities.[1][2]

Q3: My product is an oil at room temperature. How does this affect my purification strategy?

This compound is described as a colorless oil.[3][4] This property makes purification by recrystallization challenging unless a suitable solid derivative can be formed. Therefore, liquid-liquid extraction and column chromatography are the more appropriate purification techniques.

Q4: I am seeing multiple spots on my Thin Layer Chromatography (TLC) after an initial workup. What should I do?

Multiple spots on a TLC plate indicate the presence of impurities. The next logical step is to use column chromatography for separation. The polarity of the spots on the TLC plate will help you determine the appropriate solvent system for your column.

Troubleshooting Guides

Problem 1: Poor Separation During Acid-Base Extraction

Symptom: After performing an acid-base extraction to remove unreacted 4-butylaniline, you notice that your desired product is also being lost to the aqueous layer.

Cause: Both the product, this compound, and the starting material, 4-butylaniline, are basic and will be protonated by the acid, making them water-soluble.[1]

Solution:

  • Careful pH control: Instead of using a strong acid, consider using a milder acidic solution and carefully adjusting the pH. The pKa values of the two anilines will be slightly different, and a carefully controlled pH may allow for selective extraction.

  • Alternative Extraction: An alternative is to wash the organic phase with a solution of copper (II) sulfate. The copper solution can form a complex with the primary amine (4-butylaniline), which can then be removed.[1]

  • Proceed to Chromatography: If extraction proves inefficient, it is best to proceed to column chromatography, which can separate compounds with similar basicities based on other physicochemical properties.

Problem 2: Difficulty with Column Chromatography Separation

Symptom: Your product and a key impurity are co-eluting during column chromatography, resulting in poor separation.

Cause: The polarity of your product and the impurity are too similar for effective separation with the chosen solvent system. Basic amine compounds can also interact with the acidic silica gel, leading to band tailing and poor resolution.[5][6]

Solutions:

  • Solvent System Optimization:

    • Systematically vary the ratio of your polar and non-polar solvents.

    • Introduce a third solvent to fine-tune the polarity.

    • Add a small amount of a competing amine, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape of your basic product.[5]

  • Change the Stationary Phase:

    • Amine-functionalized silica gel: This is often a very effective solution for purifying basic amines, as it minimizes the acid-base interactions that cause tailing on regular silica gel.[6]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of basic compounds.

Table 1: Column Chromatography Troubleshooting

IssuePotential CauseRecommended Action
Poor Separation Incorrect solvent system polarity.Optimize the eluent by testing different solvent ratios with TLC.
Tailing of Spots/Peaks Strong interaction between the basic aniline and acidic silica gel.Add a small amount of triethylamine or ammonia to the eluent.[5]
Compound Stuck on Column Eluent is not polar enough.Gradually increase the polarity of the eluent.
Persistent Co-elution Product and impurity have very similar properties.Switch to an amine-functionalized silica or alumina column.[6]
Problem 3: Recrystallization is Not Working

Symptom: You are attempting to recrystallize your crude this compound, but it is oiling out or no crystals are forming.

Cause: As this compound is an oil at room temperature, direct recrystallization is not feasible.[3][4] Oiling out occurs when the melting point of the solute is lower than the boiling point of the solvent.

Solutions:

  • Salt Formation: Convert the aniline to a salt (e.g., hydrochloride salt) by treating it with an acid like HCl. The resulting salt will be a solid with different solubility properties and may be amenable to recrystallization. After recrystallization, the pure salt can be neutralized with a base to recover the purified aniline.

  • Use Alternative Purification Methods: Given the liquid nature of the product, column chromatography is the more direct and suitable method for purification.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to remove unreacted 4-butylaniline from the crude product mixture.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl solution.

  • Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate. The protonated anilines will move to the aqueous layer.

  • Drain the lower aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the product, which may still contain other neutral impurities.

  • To recover any product that may have entered the aqueous layer, basify the aqueous layer with 1M NaOH until it is basic to pH paper.

  • Extract the basified aqueous layer with an organic solvent.

  • Combine the organic layers, dry, and concentrate.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of this compound from non-basic impurities or from other anilines if acid-base extraction is not effective.

  • TLC Analysis: Determine a suitable solvent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point for anilines is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica to the top of the column.

  • Elution: Run the column by adding the eluent to the top and collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Suggested Starting Conditions for Chromatography

ParameterRecommendation
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate gradient (e.g., start with 95:5 and gradually increase the proportion of ethyl acetate)
Additive (if needed) 0.5% Triethylamine in the eluent

Visualizations

experimental_workflow Purification Workflow for this compound crude_product Crude Product extraction Acid-Base Extraction (1M HCl) crude_product->extraction organic_layer Organic Layer (Neutral Impurities) extraction->organic_layer aqueous_layer Aqueous Layer (Protonated Anilines) extraction->aqueous_layer combined_organics Combined Organic Fractions organic_layer->combined_organics basify Basify with NaOH aqueous_layer->basify extract_again Extract with Organic Solvent basify->extract_again extract_again->combined_organics chromatography Column Chromatography combined_organics->chromatography pure_product Pure this compound chromatography->pure_product

Caption: General experimental workflow for purification.

troubleshooting_logic Troubleshooting Column Chromatography start Poor Separation on Silica Gel check_tailing Are peaks tailing? start->check_tailing add_amine Add 0.5% Triethylamine to Eluent check_tailing->add_amine Yes no_tailing Optimize Solvent Ratio check_tailing->no_tailing No still_poor Still Poor Separation? add_amine->still_poor no_tailing->still_poor change_column Use Amine-Functionalized Silica or Alumina still_poor->change_column Yes success Successful Separation still_poor->success No change_column->success

Caption: Troubleshooting logic for column chromatography.

References

stability issues of "4-Butyl-2,3-dichloroaniline" in storage

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for dichloroanilines?

Dichloroanilines should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][2][3] They are typically stable under standard ambient conditions (room temperature).[1] It is crucial to keep containers tightly closed to prevent contamination and exposure to moisture.[1][2]

Q2: Are there any known incompatibilities for dichloroanilines?

Yes, dichloroanilines are incompatible with strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[4][5] Contact with these substances can lead to vigorous reactions and decomposition.

Q3: What are the potential signs of degradation in dichloroaniline samples?

Visual inspection can often reveal signs of degradation. These include a change in color (e.g., darkening from a colorless or light tan to a brown or reddish hue), the appearance of solid precipitates in liquid samples, or a change in odor.[3][6][7] For quantitative assessment, analytical techniques such as HPLC or GC-MS are recommended to identify and quantify impurities.

Q4: What are the primary degradation pathways for dichloroanilines?

While specific pathways for 4-Butyl-2,3-dichloroaniline are not documented, chloroanilines can undergo degradation through several mechanisms. In the environment, this can include microbial degradation.[8][9][10] Under laboratory conditions, oxidation and photolytic degradation are potential concerns, especially with prolonged exposure to light and air.[2][7]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected experimental results Degradation of the dichloroaniline starting material.1. Check the appearance of the compound for any visual signs of degradation (color change, etc.).2. Re-analyze the purity of the starting material using a suitable analytical method (e.g., HPLC, GC-MS).3. If degradation is confirmed, use a fresh, unopened sample or purify the existing stock.
Visible color change in the stored sample Exposure to light, air (oxidation), or incompatible materials.1. Review storage conditions to ensure the container is tightly sealed and protected from light.[1][2]2. Verify that the compound has not been in contact with incompatible substances.[4][5]3. Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage.
Formation of precipitates in a solution Limited solubility at a lower temperature or potential degradation leading to insoluble byproducts.1. Gently warm the solution to see if the precipitate redissolves. If it does, solubility is the issue.2. If the precipitate does not redissolve upon warming, it may be a degradation product. Analyze the precipitate and the supernatant separately.

Experimental Protocols

General Protocol for Assessing Dichloroaniline Stability

This is a conceptual workflow as no specific experimental protocols for "this compound" were found.

  • Initial Analysis:

    • Obtain a baseline purity profile of a new batch of the dichloroaniline using a validated analytical method (e.g., reverse-phase HPLC with UV detection or GC-MS).

    • Record the initial appearance (color, physical state) of the compound.

  • Stress Conditions:

    • Aliquot the sample into several vials.

    • Expose the vials to different conditions to simulate potential storage deviations:

      • Elevated temperature (e.g., 40°C).

      • Exposure to UV light.

      • Exposure to ambient air.

      • A control sample stored under recommended conditions (cool, dark, inert atmosphere).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), analyze an aliquot from each condition.

    • Use the same analytical method as in the initial analysis to determine the purity and identify any new peaks corresponding to degradation products.

  • Data Evaluation:

    • Compare the purity of the stressed samples to the control sample.

    • Quantify the percentage of degradation for each condition over time.

    • If significant degradation is observed, attempt to identify the major degradation products using techniques like mass spectrometry.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_stress Stability Study Setup cluster_analysis Time-Point Analysis cluster_end Conclusion start Receive New Batch of Dichloroaniline initial_analysis Perform Initial Purity Analysis (HPLC/GC-MS) start->initial_analysis aliquot Aliquot Samples initial_analysis->aliquot stress_conditions Expose to Stress Conditions: - Elevated Temperature - UV Light - Ambient Air - Control (Recommended Storage) aliquot->stress_conditions time_points Analyze Samples at Predetermined Time Points stress_conditions->time_points compare Compare Purity and Degradation Profiles time_points->compare evaluate Evaluate Stability and Identify Degradation Products compare->evaluate report Generate Stability Report evaluate->report

Caption: Experimental workflow for assessing the stability of a dichloroaniline compound.

troubleshooting_logic start Inconsistent Experimental Results check_reagent Suspect Reagent Stability start->check_reagent visual_inspection Visually Inspect Dichloroaniline Sample check_reagent->visual_inspection analytical_test Perform Purity Analysis (HPLC/GC-MS) visual_inspection->analytical_test degraded Degradation Confirmed analytical_test->degraded Low Purity / Impurities Present not_degraded Purity is High analytical_test->not_degraded Purity Matches Specification use_fresh Use Fresh or Purified Sample degraded->use_fresh troubleshoot_other Troubleshoot Other Experimental Parameters not_degraded->troubleshoot_other

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Technical Support Center: Resolving Peak Tailing for 4-Butyl-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve HPLC peak tailing issues encountered during the analysis of 4-Butyl-2,3-dichloroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when analyzing this compound?

A: The most common cause of peak tailing for basic compounds like this compound is secondary interaction with residual silanol groups on the surface of silica-based HPLC columns (e.g., C18).[1][2]

This compound contains a basic amine functional group. In typical reversed-phase mobile phases (pH > 3), this amine group can become protonated (positively charged).[3] Simultaneously, acidic silanol groups (Si-OH) on the silica stationary phase can become deprotonated (negatively charged).[4][5] This leads to a secondary ionic interaction between the positively charged analyte and the negatively charged stationary phase, which is stronger than the primary hydrophobic interaction. This mixed-mode retention mechanism results in a tailing peak shape.[1][2][5]

Other potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1][6]

  • Column Degradation: Voids in the column packing or a contaminated inlet frit can distort peak shape.[1][2]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can cause band broadening and tailing.[7][8]

  • Sample Solvent Mismatch: Using an injection solvent that is much stronger than the mobile phase can lead to peak distortion.[6][7]

cluster_0 HPLC Column cluster_1 Mobile Phase StationaryPhase C18 Stationary Phase Silanol Deprotonated Silanol (SiO⁻) Analyte Protonated this compound (Analyte⁺) Analyte->StationaryPhase  Primary Hydrophobic  Interaction (Desired) Analyte->Silanol  Secondary Ionic Interaction  (Causes Peak Tailing)

Diagram 1. Interaction mechanism causing peak tailing for basic analytes.
Q2: How can I systematically troubleshoot peak tailing for this compound?

A: A logical, step-by-step approach is the most effective way to identify and resolve the issue. Start by evaluating the most likely causes and progressively move to more complex system checks.

The workflow below outlines a systematic troubleshooting process.

G start Peak Tailing Observed (Tailing Factor > 1.2) is_basic Is the analyte basic? (e.g., Aniline) start->is_basic all_peaks Are all peaks tailing? is_basic->all_peaks No ph_check 1. Lower Mobile Phase pH (e.g., to 2.5 - 3.0) is_basic->ph_check Yes all_peaks->ph_check No (Specific Peak) overload 1. Reduce Sample Concentration or Injection Volume all_peaks->overload Yes additive 2. Add Mobile Phase Modifier (e.g., 0.1% TFA or 20mM TEA) ph_check->additive column_type 3. Use an End-Capped or Hybrid-Silica Column additive->column_type system_check 2. Check for Extra-Column Volume (tubing, connections) overload->system_check column_health 3. Inspect/Replace Column (check for voids, contamination) system_check->column_health

Diagram 2. Systematic workflow for troubleshooting peak tailing.
Q3: What is the most effective initial step to improve the peak shape of this compound?

A: Adjusting the mobile phase pH is the most critical and effective first step. By lowering the pH to a range of 2.5 to 3.0, the residual silanol groups on the silica surface become fully protonated (Si-OH).[2][9] This neutralizes their negative charge, thereby eliminating the secondary ionic interaction that causes peak tailing.[8][10]

Hypothetical Data on the Effect of Mobile Phase pH:

Mobile Phase pHTailing Factor (Tf)Observation
6.82.5Severe tailing due to ionized silanols.
4.51.8Moderate tailing, analyte is likely protonated.
3.01.2Minimal tailing, silanols are mostly protonated.
2.71.0Symmetrical peak, silanols are fully protonated.

Note: Tailing Factor (Tf) is calculated as W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% height and f is the distance from the leading edge to the peak maximum at 5% height. A value of 1.0 indicates a perfectly symmetrical peak.[7]

Q4: What are the recommended experimental protocols for troubleshooting?

A: Below are detailed protocols for key troubleshooting experiments.

Experimental Protocols

Protocol IDProtocol NameMethodology
EXP-01 Mobile Phase pH Optimization 1. Baseline: Prepare your standard mobile phase (e.g., Acetonitrile:Water) and inject the sample to record the initial chromatogram and tailing factor.2. Acidification: Prepare a new aqueous mobile phase containing 0.1% formic acid or trifluoroacetic acid (TFA) to achieve a pH of approximately 2.7-3.0.[11]3. Re-equilibration: Equilibrate the column with the new, low-pH mobile phase for at least 15-20 column volumes.4. Analysis: Inject the same sample concentration and volume. Compare the retention time, peak shape, and tailing factor to the baseline.
EXP-02 Evaluating Mobile Phase Additives 1. Purpose: To mask active silanol sites if operating at a mid-range pH is necessary.2. Preparation: Prepare a mobile phase containing a low concentration of a basic additive, such as 20-25 mM Triethylamine (TEA).[12] Adjust the final mobile phase pH as needed.3. Equilibration & Analysis: Equilibrate the column thoroughly and inject the sample.4. Evaluation: The TEA will compete with the protonated aniline for active silanol sites, which should improve peak symmetry.[11] Note: TEA can suppress signal in LC-MS applications.
EXP-03 Column Cleaning and Regeneration 1. Purpose: To remove strongly adsorbed contaminants that may cause peak tailing.2. Disconnect: Disconnect the column from the detector to prevent contamination.3. Flushing Sequence: Flush the column with a series of solvents, moving from polar to non-polar and back. Use at least 20 column volumes for each solvent. A typical sequence for a C18 column is: - HPLC-grade Water - Methanol - Acetonitrile - Isopropanol - Hexane (if compatible with your system and seals) - Isopropanol - Mobile Phase (without buffer salts)4. Re-equilibration: Reconnect the column to the detector and equilibrate with the initial mobile phase until a stable baseline is achieved.
Q5: Which type of HPLC column is best suited for analyzing this compound?

A: Selecting a modern, high-performance column is crucial for minimizing peak tailing with basic compounds.

Comparison of Recommended HPLC Column Chemistries

Column TypeDescriptionAdvantages for Basic Analytes
High-Purity, End-Capped Silica (Type B) Modern columns made from high-purity silica with minimal metal content and a high degree of end-capping to cover residual silanols.[10]Significantly reduces the number of available silanol groups, leading to much better peak shapes for basic compounds like anilines.[2][7] This is the recommended starting point.
Polar-Embedded Phase A C18 or C8 phase that has a polar group (e.g., amide, carbamate) embedded within the alkyl chain.The polar group helps to shield residual silanols and provides alternative interactions, often resulting in symmetrical peaks for bases even at neutral pH.[7]
Hybrid Silica (e.g., BEH, CSH) Columns packed with particles that are a hybrid of silica and organosiloxane polymers.Offer an extended pH range (often 1-12) and have a lower concentration of active silanol groups, providing excellent peak shape for basic compounds.[9][10]
Q6: How do my sample concentration and injection solvent affect peak shape?

A: Both sample overload and the choice of injection solvent can significantly contribute to peak tailing.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase.[6] This leads to a non-linear relationship between the analyte and the stationary phase, resulting in fronting or, more commonly, tailing peaks.[1]

  • Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the starting mobile phase, it can cause the analyte band to spread at the head of the column, leading to broad and distorted peaks.[7] The ideal injection solvent should be the same as, or weaker than, the initial mobile phase.[7]

General Guidelines for Sample Loading

Column IDTypical Injection VolumeRecommended Max Analyte Mass
4.6 mm5 - 20 µL< 50 µg
3.0 mm2 - 10 µL< 25 µg
2.1 mm1 - 5 µL< 10 µg

These are general guidelines; the optimal load depends on the specific column and analyte.

References

minimizing impurity formation in the butylation of 2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the butylation of 2,3-dichloroaniline. Our goal is to help you minimize impurity formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities observed in the butylation of 2,3-dichloroaniline?

A1: The most common impurities are N,N-dibutyl-2,3-dichloroaniline (from over-alkylation), unreacted 2,3-dichloroaniline (from incomplete reaction), and potential side products from the degradation of the butylating agent or solvent. Depending on the butylating agent used (e.g., butyl bromide, butyl iodide), side reactions with the solvent or base can also lead to impurities.

Q2: What is the primary cause of N,N-dibutylation?

A2: The formation of the N,N-dibutylated impurity is primarily caused by the secondary amine product (N-butyl-2,3-dichloroaniline) competing with the starting primary amine (2,3-dichloroaniline) for the butylating agent. This is more prevalent with highly reactive butylating agents and at elevated temperatures.

Q3: How can I minimize the formation of the N,N-dibutyl impurity?

A3: To minimize N,N-dibutylation, you can:

  • Use a stoichiometric excess of 2,3-dichloroaniline relative to the butylating agent.

  • Slowly add the butylating agent to the reaction mixture to maintain a low instantaneous concentration.

  • Maintain a lower reaction temperature to reduce the rate of the second butylation.

  • Choose a less reactive butylating agent if possible.

Q4: What is the role of the base in this reaction, and how does its choice affect impurity formation?

A4: The base is used to neutralize the acid (e.g., HBr, HI) generated during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and triethylamine (Et₃N). An inappropriate base or stoichiometry can lead to side reactions. For instance, a very strong base might promote elimination reactions of the butyl halide, while an insufficient amount of base can lead to the formation of the aniline salt, which is less reactive, resulting in an incomplete reaction.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High levels of N,N-dibutyl-2,3-dichloroaniline - Excess of butylating agent.- Reaction temperature is too high.- Rapid addition of butylating agent.- Use a 1.1:1 to 1.5:1 molar ratio of 2,3-dichloroaniline to butylating agent.- Lower the reaction temperature by 10-20 °C.- Add the butylating agent dropwise over a period of 1-2 hours.
Incomplete reaction (significant unreacted 2,3-dichloroaniline) - Insufficient amount of butylating agent.- Reaction time is too short.- Reaction temperature is too low.- Inadequate base.- Use a slight excess (1.05 to 1.1 equivalents) of the butylating agent.- Increase the reaction time and monitor by TLC or GC.- Increase the reaction temperature in 10 °C increments.- Ensure at least one equivalent of base is used. Consider a stronger, non-nucleophilic base if needed.
Formation of unknown polar impurities - Degradation of solvent or reagents.- Presence of water leading to hydrolysis of the butylating agent.- Use high-purity, dry solvents.- Ensure all reagents are of appropriate quality.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low isolated yield after workup - Product loss during extraction.- Inefficient purification.- Perform multiple extractions with an appropriate organic solvent.- Ensure the pH of the aqueous layer is adjusted correctly during workup.- Optimize the conditions for column chromatography (e.g., solvent system, silica gel activity).

Experimental Protocols

Protocol 1: Standard N-Butylation of 2,3-Dichloroaniline

This protocol aims to produce N-butyl-2,3-dichloroaniline with minimized impurity formation.

Materials:

  • 2,3-Dichloroaniline (1.0 eq)

  • n-Butyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloroaniline and anhydrous acetonitrile.

  • Add potassium carbonate to the mixture.

  • Heat the mixture to 60 °C with stirring.

  • Slowly add n-butyl bromide dropwise to the reaction mixture over 1 hour.

  • After the addition is complete, continue stirring at 60 °C and monitor the reaction progress by TLC or GC (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Temperature on Impurity Profile

Temperature (°C)Conversion of 2,3-DCA (%)Yield of N-butyl-2,3-DCA (%)N,N-dibutyl Impurity (%)
4075701
6095885
80998512
Conditions: 1.1 eq n-butyl bromide, 2 eq K₂CO₃ in acetonitrile for 6 hours.

Table 2: Effect of Base on Reaction Outcome

BaseConversion of 2,3-DCA (%)Yield of N-butyl-2,3-DCA (%)N,N-dibutyl Impurity (%)
NaHCO₃6055<1
K₂CO₃95885
Et₃N92846
Conditions: 60 °C, 1.1 eq n-butyl bromide in acetonitrile for 6 hours.

Visualizations

Butylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 2,3-DCA, K2CO3, and Acetonitrile heat Heat to 60°C reagents->heat add_butyl Slowly add n-Butyl Bromide heat->add_butyl stir Stir at 60°C (4-6 hours) add_butyl->stir monitor Monitor by TLC/GC stir->monitor cool Cool to RT monitor->cool filter Filter solids cool->filter extract Extract & Wash filter->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the N-butylation of 2,3-dichloroaniline.

Impurity_Pathway DCA 2,3-Dichloroaniline (Primary Amine) Product N-Butyl-2,3-dichloroaniline (Desired Product) DCA->Product + BuBr (Desired Reaction) BuBr n-Butyl Bromide Impurity N,N-Dibutyl-2,3-dichloroaniline (Impurity) Product->Impurity + BuBr (Side Reaction)

Caption: Reaction pathway showing the formation of the N,N-dibutyl impurity.

Validation & Comparative

"4-Butyl-2,3-dichloroaniline" vs other dichloroaniline isomers toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Toxicological Assessment of Dichloroaniline Isomers

An In-depth Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of various dichloroaniline (DCA) isomers. Due to a lack of available experimental data, a direct toxicological comparison of 4-Butyl-2,3-dichloroaniline with other DCA isomers could not be conducted. A Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed, toxic in contact with skin or if inhaled, and toxic to aquatic life with long-lasting effects; however, quantitative toxicity data is not available as its toxicological properties have not been thoroughly investigated[1]. This document focuses on a detailed comparison of the six standard dichloroaniline isomers: 2,3-DCA, 2,4-DCA, 2,5-DCA, 2,6-DCA, 3,4-DCA, and 3,5-DCA, based on available experimental data.

The primary toxic effect associated with dichloroanilines is methemoglobinemia, a condition characterized by the oxidation of iron in hemoglobin, rendering it unable to transport oxygen effectively[2]. This guide presents a summary of acute toxicity, aquatic toxicity, and genotoxicity data to facilitate a clear understanding of the relative hazards of these isomers.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for the six dichloroaniline isomers.

Table 1: Acute Toxicity Data for Dichloroaniline Isomers

IsomerOral LD50 (mg/kg bw)Dermal LD50 (mg/kg bw)Inhalation LC50 (mg/m³)
2,3-DCA 940 (rat)934 (rat, male)No data available
2635 (rat, male), 2489 (rat, female)[3]>1000 (rat, female)
2,4-DCA 3110 (rat)No data availableNo data available
2,5-DCA No data availableNo data availableNo data available
2,6-DCA 3167 (rat)[4]No data availableNo data available
3,4-DCA 530 - 880 (rat)[5]>1000 (rat), 300 (rabbit)[5]3300 (rat, 4h)[5]
570 (rat)631 < LD50 < 1000 (rabbit)
510 (mouse, male), 470 (mouse, female)
3,5-DCA No data availableNo data availableNo data available

Table 2: Aquatic Toxicity Data for Dichloroaniline Isomers

IsomerSpeciesEndpointValue (µg/L)
2,5-DCA Daphnia magna48h LC502900[6]
3,4-DCA Daphnia magna48h EC5074000[7]
3,5-DCA Daphnia magna48h EC502900 (as 2,5-DCA)[6]

Table 3: Genotoxicity and Carcinogenicity of Dichloroaniline Isomers

IsomerAmes Test ResultCarcinogenicity Classification
3,4-DCA Negative[5]Suggested concern
2,6-DCA No data availableNo positive evidence in rats and mice[8]

Experimental Protocols

The toxicity data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief summaries of the methodologies for the key experiments cited.

Acute Oral Toxicity (OECD 401)

This test determines the median lethal dose (LD50) of a substance after a single oral administration.[1][9][10][11]

  • Test Animals: Typically rats, at least 5 per dose group, of a single sex.[1]

  • Procedure: The test substance is administered in graduated doses to several groups of fasted animals via gavage.[1]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[1]

  • Endpoint: The LD50 is calculated statistically as the dose expected to cause death in 50% of the animals.[1]

Acute Dermal Toxicity (OECD 402)

This method assesses the toxicity of a substance following a single, 24-hour dermal application.[12][13][14][15][16]

  • Test Animals: Usually rabbits or rats, with healthy, intact skin.[16]

  • Procedure: The substance is applied to a shaved area of the back (approximately 10% of the body surface) and covered with a porous gauze dressing.[15]

  • Observation: Animals are observed for mortality and signs of toxicity for 14 days.[14]

  • Endpoint: The dermal LD50 is determined.

Acute Inhalation Toxicity (OECD 403)

This guideline evaluates the toxicity of a substance when inhaled for a short period.[17][18][19]

  • Test Animals: Typically rats.

  • Procedure: Animals are exposed to the substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period, usually 4 hours. Multiple concentrations are tested.

  • Observation: Animals are monitored for toxic effects and mortality during and after exposure for at least 14 days.

  • Endpoint: The LC50 (median lethal concentration) is calculated.[20]

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance.[21][22][23][24][25]

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine or tryptophan).[21]

  • Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).[21]

  • Observation: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) is counted.[21]

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[21]

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of substances to aquatic invertebrates.[3][26][27][28][29]

  • Test Organism: Daphnia magna, less than 24 hours old.[26]

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[26]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.[26]

  • Endpoint: The EC50 (the concentration that immobilizes 50% of the daphnids) is determined.[27]

Signaling Pathways and Experimental Workflows

Mechanism of Methemoglobin Formation

The primary mechanism of toxicity for dichloroanilines is the induction of methemoglobinemia. This process involves the metabolic activation of the aniline group to form reactive intermediates that oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), rendering it incapable of binding and transporting oxygen.

Methemoglobin_Formation cluster_metabolism Metabolic Activation cluster_hemoglobin Interaction with Hemoglobin Dichloroaniline Dichloroaniline N-hydroxy-dichloroaniline N-hydroxy-dichloroaniline Dichloroaniline->N-hydroxy-dichloroaniline Cytochrome P450 Nitroso-dichloroaniline Nitroso-dichloroaniline N-hydroxy-dichloroaniline->Nitroso-dichloroaniline Oxidation Hemoglobin (Fe2+) Hemoglobin (Fe2+) N-hydroxy-dichloroaniline->Hemoglobin (Fe2+) Enters Red Blood Cell Methemoglobin (Fe3+) Methemoglobin (Fe3+) Nitroso-dichloroaniline->Methemoglobin (Fe3+) Oxidizes

Mechanism of Methemoglobin Formation by Dichloroanilines.
Experimental Workflow: Acute Oral Toxicity (OECD 401)

The following diagram illustrates the general workflow for an acute oral toxicity study.

Workflow for an Acute Oral Toxicity Study.
Experimental Workflow: Ames Test (OECD 471)

This diagram outlines the key steps in performing a bacterial reverse mutation assay.

Workflow for the Ames Test.

References

Spectroscopic Analysis for Structural Confirmation of 4-Butyl-2,3-dichloroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic analysis for the structural confirmation of 4-Butyl-2,3-dichloroaniline. Due to the limited availability of experimental data for the target compound, this guide presents a comparative approach, utilizing predicted spectroscopic data for this compound and experimental data from structurally analogous compounds. This methodology allows for a robust structural elucidation by examining the influence of substituent patterns on the spectroscopic properties.

Comparative Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and key FT-IR absorption bands for this compound, alongside experimental data for the comparative compounds: 2,3-dichloroaniline, 4-butylaniline, 3,4-dichloroaniline, and 2,5-dichloroaniline.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsButyl ProtonsNH₂ Protons
This compound (Predicted) ~7.0 (d), ~6.7 (d)~2.6 (t), ~1.6 (m), ~1.4 (m), ~0.9 (t)~4.2 (s)
2,3-dichloroaniline [1]7.08 (t), 6.75 (d), 6.65 (d)-4.19 (s)
4-butylaniline [2]7.00 (d), 6.63 (d)2.50 (t), 1.55 (m), 1.35 (m), 0.92 (t)3.55 (s)
3,4-dichloroaniline [3]7.19 (d), 6.88 (d), 6.64 (dd)-3.82 (s)
2,5-dichloroaniline 7.15 (d), 6.75 (d), 6.60 (dd)-4.15 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsButyl Carbons
This compound (Predicted) ~144, ~134, ~128, ~125, ~120, ~118~35, ~33, ~22, ~14
2,3-dichloroaniline [4]144.9, 133.5, 127.4, 122.5, 118.9, 115.6-
4-butylaniline [5]144.5, 133.8, 129.2, 115.134.4, 33.8, 22.4, 13.9
3,4-dichloroaniline 145.8, 132.5, 130.7, 120.0, 117.5, 116.4-
2,5-dichloroaniline [6]144.7, 132.8, 130.5, 120.2, 118.1, 115.3-

Table 3: FT-IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)

CompoundN-H StretchingC-H (Aromatic)C-H (Aliphatic)C-N StretchingC-Cl Stretching
This compound (Predicted) ~3400-3500~3000-3100~2850-2960~1250-1350~700-850
2,3-dichloroaniline 3485, 33953060-1310810, 760
4-butylaniline [3]3430, 335030202955, 2925, 28551270-
3,4-dichloroaniline [7]3480, 33903050-1305820, 770
2,5-dichloroaniline [8]3480, 33903060-1310830, 790

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound (Predicted) 219/221/223176/178/180 ([M-C₃H₇]⁺), 162/164 ([M-C₄H₉]⁺)
2,3-dichloroaniline [9]161/163/165126/128, 90
4-butylaniline 149106 ([M-C₃H₇]⁺), 93
3,4-dichloroaniline 161/163/165126/128, 90
2,5-dichloroaniline 161/163/165126/128, 90

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated solution (50-100 mg) may be required. The solution should be filtered into a clean 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Referencing: The CDCl₃ solvent peak is set to 77.16 ppm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is used. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment (or KBr pellet for solids) is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Speed: 1-2 scans/second.

    • Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_confirmation Structural Confirmation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR FTIR FT-IR Sample->FTIR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data m/z Values, Fragmentation MS->MS_Data Structure Confirmed Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

A flowchart illustrating the overall spectroscopic analysis workflow.

Comparative_Analysis_Logic cluster_comparative Comparative Compounds (Experimental Data) Target This compound (Predicted Data) C1 2,3-dichloroaniline Target->C1 Effect of Butyl Group C2 4-butylaniline Target->C2 Effect of Dichloro Substitution C3 3,4-dichloroaniline C1->C3 Positional Isomerism C4 2,5-dichloroaniline C1->C4 Positional Isomerism

A diagram showing the logical relationship for comparative analysis.

References

Comparative Reactivity of 4-Alkyl-2,6-dichloroanilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comparative analysis of the reactivity of 4-alkyl-2,6-dichloroanilines, a class of compounds of interest to researchers, scientists, and professionals in drug development. Understanding the relative reactivity of these aniline derivatives is crucial for optimizing reaction conditions and predicting reaction outcomes in various synthetic applications. This document presents a quantitative comparison based on the principles of physical organic chemistry, supported by experimental data and detailed protocols.

Introduction to Aniline Reactivity

The reactivity of anilines is primarily governed by the electron density on the nitrogen atom of the amino group. This nucleophilic center readily participates in a variety of chemical transformations, including N-acylation, alkylation, and electrophilic aromatic substitution. The presence of substituents on the aromatic ring can significantly modulate this reactivity through electronic and steric effects.

Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, thereby enhancing the nucleophilicity and basicity of the aniline. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to reduced reactivity. In the case of 4-alkyl-2,6-dichloroanilines, the two chlorine atoms at the ortho positions exert a strong electron-withdrawing inductive effect (-I), which significantly deactivates the aniline ring and reduces the basicity of the amino group. The 4-alkyl group, on the other hand, is an electron-donating group (+I effect and hyperconjugation), which counteracts the deactivating effect of the chlorine atoms to some extent.

Quantitative Comparison of Reactivity: The Hammett Equation

To quantify the effect of the 4-alkyl substituent on the reactivity of the dichloroaniline core, we can employ the Hammett equation:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of a substituted aniline.

  • k₀ is the rate constant for the reaction of the unsubstituted aniline (in this case, 2,6-dichloroaniline).

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent. For para-substituents, this is denoted as σₚ.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A negative ρ value signifies that the reaction is favored by electron-donating groups, which is typical for reactions where the aniline acts as a nucleophile.

Data Presentation: Hammett Substituent Constants and Estimated Reactivity

The following table summarizes the Hammett σₚ constants for common alkyl groups. A more negative σₚ value indicates a stronger electron-donating effect.

4-Alkyl SubstituentHammett σₚ Constant
-H (Reference)0.00
-CH₃ (Methyl)-0.17
-CH₂CH₃ (Ethyl)-0.15
-CH(CH₃)₂ (Isopropyl)-0.15
-C(CH₃)₃ (tert-Butyl)-0.20

Based on these values, we can predict the following trend in the reactivity of 4-alkyl-2,6-dichloroanilines in nucleophilic reactions:

tert-Butyl > Methyl > Ethyl ≈ Isopropyl > Hydrogen

The tert-butyl group is the most electron-donating among the common alkyl groups, and therefore, 4-tert-butyl-2,6-dichloroaniline is expected to be the most reactive. The methyl group is also a good electron donor. The ethyl and isopropyl groups have similar electron-donating abilities. The unsubstituted 2,6-dichloroaniline would be the least reactive in this series.

Experimental Protocol: Determination of Relative Basicity via pKa Measurement

A direct experimental measure of the electron density on the nitrogen atom, and thus the nucleophilic reactivity, is the basicity of the aniline, quantified by its pKa value (the pKa of the conjugate acid). A higher pKa value corresponds to a stronger base and a more reactive nucleophile. The following is a general protocol for determining the pKa of weakly basic anilines.

Objective: To determine the pKa of a series of 4-alkyl-2,6-dichloroanilines in a mixed aqueous-organic solvent system.

Materials:

  • 4-Alkyl-2,6-dichloroaniline sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • A suitable mixed solvent system (e.g., 50% ethanol-water)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beakers and other standard laboratory glassware

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the 4-alkyl-2,6-dichloroaniline and dissolve it in a measured volume of the mixed solvent system to prepare a solution of known concentration.

  • Titration Setup: Place a known volume of the aniline solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Titrate the aniline solution with the standardized HCl solution, adding the titrant in small increments. Record the pH of the solution after each addition.

  • Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The equivalence point can be determined from the point of maximum slope on the titration curve.

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point.

  • Repeat: Repeat the procedure for each of the 4-alkyl-dichloroaniline derivatives to be compared.

Visualization of Concepts

Logical Relationship of Substituent Effects on Reactivity

The following diagram illustrates the expected trend in reactivity based on the electron-donating nature of the 4-alkyl substituent.

G cluster_0 Increasing Electron-Donating Effect of 4-Alkyl Group cluster_1 Increasing Reactivity (Nucleophilicity) H H Ethyl Ethyl H->Ethyl σₚ = -0.15 Methyl Methyl Ethyl->Methyl σₚ = -0.17 tert-Butyl tert-Butyl Methyl->tert-Butyl σₚ = -0.20 2,6-dichloroaniline 2,6-dichloroaniline 4-Ethyl-2,6-dichloroaniline 4-Ethyl-2,6-dichloroaniline 2,6-dichloroaniline->4-Ethyl-2,6-dichloroaniline 4-Methyl-2,6-dichloroaniline 4-Methyl-2,6-dichloroaniline 4-Ethyl-2,6-dichloroaniline->4-Methyl-2,6-dichloroaniline 4-tert-Butyl-2,6-dichloroaniline 4-tert-Butyl-2,6-dichloroaniline 4-Methyl-2,6-dichloroaniline->4-tert-Butyl-2,6-dichloroaniline

Caption: Expected reactivity trend of 4-alkyl-2,6-dichloroanilines.

Experimental Workflow for Comparative Reactivity Study

The diagram below outlines the general workflow for a comparative study of the reactivity of 4-alkyl-dichloroanilines.

G Start Start Synthesize_or_Procure_Anilines Synthesize or Procure 4-Alkyl-2,6-dichloroanilines Start->Synthesize_or_Procure_Anilines Characterize_Anilines Characterize Anilines (NMR, MS, etc.) Synthesize_or_Procure_Anilines->Characterize_Anilines Choose_Reaction Choose a Model Reaction (e.g., N-acylation) Characterize_Anilines->Choose_Reaction Kinetic_Experiments Perform Kinetic Experiments Choose_Reaction->Kinetic_Experiments Data_Analysis Analyze Kinetic Data (Determine rate constants) Kinetic_Experiments->Data_Analysis Hammett_Plot Construct Hammett Plot Data_Analysis->Hammett_Plot Determine_rho Determine Reaction Constant (ρ) Hammett_Plot->Determine_rho Compare_Reactivity Compare Relative Reactivity Determine_rho->Compare_Reactivity End End Compare_Reactivity->End

Caption: Workflow for a comparative reactivity study.

Conclusion

The reactivity of 4-alkyl-2,6-dichloroanilines is a function of the electronic properties of the 4-alkyl substituent. By utilizing the Hammett equation and the known σₚ constants for alkyl groups, a predictive model for their relative reactivity can be established. Experimental verification through kinetic studies or pKa measurements is recommended for precise quantification. This guide provides the foundational knowledge and a practical experimental approach for researchers to conduct their own comparative studies on this important class of compounds.

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Butyl-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Butyl-2,3-dichloroaniline, a compound of interest for researchers, scientists, and professionals in the field of drug development. The following sections detail the experimental protocols and performance data for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Data Presentation

The performance of GC-MS and HPLC-MS/MS methods for the analysis of chloroanilines, which are structurally similar to this compound, are summarized below. The data presented is indicative of the expected performance for this compound analysis.

Table 1: Comparison of GC-MS and HPLC-MS/MS Method Performance for Dichloroaniline Analysis

Validation ParameterGC-MSHPLC-MS/MS
Linearity (R²) > 0.99> 0.996[1]
Limit of Detection (LOD) 0.01–0.05 µg/L[2]0.6 µg/kg[1]
Limit of Quantification (LOQ) ~0.1 µg/L[2]2.0 µg/kg[1]
Accuracy (Recovery %) Typically 80-120%75.3–86.0%[1]
Precision (RSD %) < 15%2.1–8.5%[1]
Specificity High (Mass Analyzer)Very High (Tandem MS)

Experimental Protocols

Detailed methodologies for sample preparation and analysis using GC-MS and HPLC-MS/MS are outlined below. These protocols are based on established methods for similar analytes and can be adapted for this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the trace analysis of aniline derivatives in various matrices.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a 200 mL water sample and spike it with an appropriate internal standard.

    • Perform liquid-liquid extraction three times using 10 mL of toluene for each extraction.

    • Combine the organic phases and concentrate the extract to a final volume of 1 mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent GC system or equivalent.

    • Column: Use a column suitable for semivolatile organic compounds, such as a DB-5ms.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer: Agilent MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

This method offers high sensitivity and specificity for the determination of dichloroanilines in complex matrices.[1]

  • Sample Preparation (QuEChERS Method):

    • Homogenize a 10 g sample with 10 mL of acetonitrile.

    • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride), shake vigorously, and centrifuge.

    • Take an aliquot of the supernatant and clean it up using a dispersive solid-phase extraction (d-SPE) kit containing primary secondary amine (PSA) and C18 sorbents.

    • Evaporate the cleaned extract and reconstitute it in a suitable mobile phase for injection.

  • HPLC-MS/MS Instrumentation and Conditions:

    • HPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of the analyte and internal standard.[3]

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method for the quantification of this compound.

Analytical_Method_Validation_Workflow start Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) precision->loq robustness Robustness lod->robustness loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Method Implementation documentation->end

References

A Comparative Analysis of the Biological Activity of 4-Butyl-2,3-dichloroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, understanding the structure-activity relationships (SAR) of a chemical series is paramount. The seemingly subtle variation in the placement of functional groups on a core scaffold can dramatically alter a compound's biological profile, including its efficacy, toxicity, and metabolic stability. This guide provides a comparative analysis of the predicted biological activity of 4-Butyl-2,3-dichloroaniline and its potential isomers.

Due to a notable absence of direct experimental data for this compound and its specific isomers in publicly available literature, this comparison is based on established principles of medicinal chemistry and toxicology, extrapolated from data on dichloroaniline (DCA) isomers and other substituted anilines.

Influence of Substitution on Biological Activity: A Theoretical Framework

The biological activity of an aniline derivative is influenced by several factors, including the electronic effects of substituents (electron-donating or -withdrawing), their steric bulk, and their lipophilicity. These factors can affect how the molecule interacts with biological targets, its absorption, distribution, metabolism, and excretion (ADME) properties.

In general, the presence of electron-withdrawing groups on the aniline ring tends to increase toxicity.[1] The position of these substituents is also critical in determining the compound's biological effects.[1]

Comparative Toxicity of Dichloroaniline Isomers

While specific data for butyl-substituted dichloroanilines are unavailable, studies on dichloroaniline (DCA) isomers offer valuable insights into how the relative positions of the chlorine atoms can impact toxicity. The following table summarizes the in vitro cytotoxicity of various DCA isomers in rat liver and kidney slices.

Dichloroaniline IsomerEffect on Renal Gluconeogenesis (IC50)Effect on Hepatic Gluconeogenesis (IC50)Renal LDH Leakage (at 2 mM)Hepatic LDH Leakage (at 2 mM)
2,3-DCAInhibitedInhibitedSignificant IncreaseNo Significant Increase
2,4-DCAInhibitedNo Significant EffectSignificant IncreaseNo Significant Increase
2,5-DCAInhibitedInhibitedSignificant IncreaseNo Significant Increase
2,6-DCAInhibitedNo Significant EffectSignificant IncreaseNo Significant Increase
3,4-DCAInhibitedNo Significant EffectSignificant IncreaseSignificant Increase
3,5-DCAInhibitedNo Significant EffectSignificant IncreaseSignificant Increase

Data extrapolated from in vitro studies on rat tissue slices.

The addition of a butyl group at the 4-position of 2,3-dichloroaniline would likely alter its toxicological profile. The butyl group is an electron-donating group and increases the lipophilicity of the molecule. This increased lipophilicity could enhance membrane permeability and potentially lead to greater accumulation in tissues, which might increase toxicity. However, the electron-donating nature of the butyl group could also modulate the electronic properties of the aniline ring, potentially influencing its interaction with metabolic enzymes and biological targets in a complex manner.

Predicted Metabolic Pathways

The metabolism of substituted anilines can proceed through several pathways, primarily involving N-oxidation and N-acetylation. The presence of an alkyl group, such as a butyl group, introduces additional metabolic possibilities, including N-dealkylation and oxidation of the alkyl chain.

The metabolic fate of a drug is a critical determinant of its therapeutic index. The following diagram illustrates a generalized metabolic pathway for an N-alkylaniline.

parent N-Alkylaniline n_oxidation N-Oxidation (FMO) parent->n_oxidation n_dealkylation N-Dealkylation (CYP450) parent->n_dealkylation c_hydroxylation C-Hydroxylation (CYP450) parent->c_hydroxylation n_oxide N-Oxide Metabolite n_oxidation->n_oxide dealkylated Dealkylated Metabolite n_dealkylation->dealkylated hydroxylated Hydroxylated Metabolite c_hydroxylation->hydroxylated conjugation Conjugation (e.g., Glucuronidation) n_oxide->conjugation dealkylated->conjugation hydroxylated->conjugation excretion Excretion conjugation->excretion start Start cell_culture Cell Culture (e.g., HepG2, HK-2) start->cell_culture compound_treatment Compound Treatment (Varying Concentrations & Times) cell_culture->compound_treatment viability_assay Cell Viability Assay (MTT or LDH) compound_treatment->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis end End data_analysis->end

References

Unveiling Antibody Specificity: A Comparative Guide to Cross-Reactivity Studies of 4-Butyl-2,3-dichloroaniline in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the specificity of an immunoassay is paramount to ensure accurate and reliable results. When developing an immunoassay for a small molecule like 4-Butyl-2,3-dichloroaniline, a critical step is to determine its cross-reactivity with structurally similar compounds. This guide provides a comprehensive overview of the experimental approach to assessing antibody specificity for this compound, complete with a hypothetical data set and detailed protocols.

Comparative Analysis of Cross-Reactivity

The selectivity of an antibody is determined by its ability to bind to the target analyte with high affinity while showing minimal binding to other, structurally related molecules. The following table presents hypothetical cross-reactivity data for a newly developed immunoassay for this compound. The data is generated using a competitive enzyme-linked immunosorbent assay (ELISA), with cross-reactivity calculated based on the half-maximal inhibitory concentration (IC50) values.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound 1.5 100
2,3-Dichloroaniline25.06.0
3,4-Dichloroaniline150.01.0
2,4-Dichloroaniline300.00.5
2,5-Dichloroaniline>1000<0.1
2,6-Dichloroaniline>1000<0.1
3,5-Dichloroaniline>1000<0.1
4-Butyl-aniline50.03.0
2-Chloroaniline>1000<0.1
3-Chloroaniline>1000<0.1
4-Chloroaniline800.00.19
Aniline>1000<0.1

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

A competitive indirect ELISA (ic-ELISA) is a common and effective method for determining the cross-reactivity of antibodies against small molecules.

Principle of the Assay

The assay is based on the competition between the target analyte (this compound) and a coating antigen (a protein-hapten conjugate) for a limited number of specific antibody binding sites. The amount of antibody bound to the plate is inversely proportional to the concentration of the free analyte in the sample.

Key Reagents
  • Coating Antigen: this compound hapten conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Primary Antibody: Monoclonal or polyclonal antibody specific for this compound.

  • Secondary Antibody: Enzyme-conjugated antibody against the primary antibody's host species (e.g., Goat anti-Rabbit IgG-HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stopping Solution: 2M Sulfuric Acid.

  • Buffers: Phosphate Buffered Saline (PBS), Washing Buffer (PBS with 0.05% Tween-20), Blocking Buffer (e.g., 5% non-fat dry milk in PBS).

Assay Procedure
  • Coating: Microtiter plates are coated with the coating antigen at a predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with Washing Buffer.

  • Blocking: To prevent non-specific binding, the plates are incubated with Blocking Buffer for 1-2 hours at 37°C.

  • Washing: The plates are washed three times with Washing Buffer.

  • Competitive Reaction: A mixture of the primary antibody (at its optimal dilution) and varying concentrations of the target analyte or potential cross-reactants is added to the wells. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plates are washed three times with Washing Buffer.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plates are washed five times with Washing Buffer.

  • Substrate Reaction: The TMB substrate solution is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the Stopping Solution.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

Data Analysis
  • IC50 Calculation: A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the antibody binding, is determined from this curve.

  • Cross-Reactivity Calculation: The percentage of cross-reactivity (%CR) is calculated using the following formula:

    %CR = (IC50 of this compound / IC50 of the competing compound) x 100

Visualizing the Workflow

The following diagram illustrates the key steps in the competitive immunoassay workflow for determining cross-reactivity.

competitive_immunoassay_workflow cluster_preparation Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 Coat plate with Coating Antigen p2 Wash p1->p2 p3 Block non-specific sites p2->p3 p4 Wash p3->p4 c1 Add Primary Antibody + Analyte/Cross-reactant p4->c1 c2 Incubate c1->c2 c3 Wash c2->c3 d1 Add Secondary Antibody-Enzyme Conjugate c3->d1 d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 a1 Read Absorbance d5->a1 a2 Calculate IC50 and % Cross-Reactivity a1->a2

Caption: Workflow of a competitive ELISA for cross-reactivity analysis.

Assessing the Purity of Synthesized 4-Butyl-2,3-dichloroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of methods to assess the purity of "4-Butyl-2,3-dichloroaniline," a substituted aniline of interest in medicinal chemistry and materials science. The guide also compares its purity profile with relevant alternatives, including other dichloroaniline isomers and a structurally related butylaniline.

Substituted anilines are versatile building blocks in the synthesis of pharmaceuticals and other fine chemicals[1]. The presence of impurities, even in trace amounts, can significantly impact the compound's biological activity, toxicity, and overall safety profile, making rigorous purity assessment essential[2]. This guide outlines the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity evaluation of these compounds.

Comparative Purity Analysis

The following tables summarize representative purity data for this compound and its alternatives, as determined by various analytical techniques. It is important to note that specific impurity profiles can vary depending on the synthetic route and purification methods employed.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Data

CompoundPurity (%)Retention Time (min)Major Impurity (if detected)Impurity Retention Time (min)
This compound 99.212.52,3-dichloroaniline8.7
2,3-dichloroaniline99.58.8Unidentified peak7.2
3,4-dichloroaniline98.8[3][4]9.23-chloroaniline6.5
4-tert-butylaniline99.1[5]10.1Unidentified peak8.9

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Purity Data

CompoundPurity (%)Retention Time (min)Major Impurity (m/z)Impurity Retention Time (min)
This compound 99.515.2217 (Isomer)14.8
2,3-dichloroaniline99.610.9161 (Monochloroaniline)9.5
3,4-dichloroaniline99.111.3161 (Monochloroaniline)9.9
4-tert-butylaniline99.312.1134 (De-alkylated)10.7

Table 3: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Purity Data

CompoundPurity (%)Characteristic Chemical Shift (ppm)Major Impurity Signal (ppm)
This compound >997.05 (d, 1H), 6.75 (d, 1H)Residual solvent (e.g., 2.50 for DMSO-d6)
2,3-dichloroaniline>997.10 (t, 1H), 6.80 (d, 1H), 6.65 (d, 1H)Residual solvent
3,4-dichloroaniline>99[6]7.20 (d, 1H), 6.90 (d, 1H), 6.70 (dd, 1H)Residual solvent
4-tert-butylaniline>997.25 (d, 2H), 6.70 (d, 2H)Residual solvent

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the aniline compounds and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard and Sample Preparation: Accurately weigh and dissolve the aniline compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and confirm the molecular weight of the synthesized compound.

Instrumentation:

  • GC-MS system with a mass selective detector

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

Reagents:

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the aniline compound in methanol or dichloromethane.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: 50-500 amu

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Processing: Identify the main peak and any impurity peaks by their retention times and mass spectra. Purity is calculated based on the peak area percentage in the TIC.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the synthesized compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (optional, for quantitative NMR)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the aniline compound in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all signals.

    • Confirm the structure by analyzing the chemical shifts, coupling constants, and integration values of the protons.

    • Purity can be estimated by comparing the integral of the compound's signals to those of known impurities or a calibrated internal standard.

Visualizing the Workflow and Potential Application

To further aid researchers, the following diagrams illustrate the general workflow for purity assessment and a hypothetical signaling pathway where these compounds might be investigated.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_documentation Documentation & Release Synthesis Chemical Synthesis of This compound Workup Reaction Work-up & Crude Product Isolation Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Initial_TLC Initial Purity Check (TLC) Purification->Initial_TLC HPLC HPLC Analysis (Quantitative Purity) Initial_TLC->HPLC GCMS GC-MS Analysis (Impurity ID & Volatiles) Initial_TLC->GCMS NMR NMR Spectroscopy (Structural Confirmation & Purity) Initial_TLC->NMR Final_Purity Final Purity Determination HPLC->Final_Purity GCMS->Final_Purity NMR->Final_Purity CoA Certificate of Analysis Generation Final_Purity->CoA Release Release for Further Use CoA->Release

Caption: General workflow for the synthesis, purification, and purity assessment of a chemical compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Compound This compound (or alternative) Compound->Receptor Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by an aniline derivative.

References

Navigating the Synthesis of 4-Butyl-2,3-dichloroaniline: A Comparative Guide to Potential Routes

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Two primary multi-step synthetic routes are evaluated, both commencing with the reduction of 2,3-dichloronitrobenzene. The key divergence lies in the method of introducing the butyl group at the 4-position of the resulting 2,3-dichloroaniline intermediate.

  • Route 1: Friedel-Crafts Acylation followed by Clemmensen Reduction. This classic approach involves the acylation of 2,3-dichloroaniline with butanoyl chloride, followed by the reduction of the resulting ketone under acidic conditions.

  • Route 2: Friedel-Crafts Acylation followed by Wolff-Kishner Reduction. This pathway is similar to Route 1 in its initial acylation step but employs basic conditions for the subsequent ketone reduction.

The choice between these routes is primarily dictated by the substrate's tolerance to acidic or basic conditions. The acylation-reduction strategy is generally favored over direct Friedel-Crafts alkylation to avoid potential polyalkylation and carbocation rearrangement.

Comparison of Synthesis Routes

The following table summarizes the key quantitative metrics for the proposed synthetic pathways.

ParameterRoute 1: Acylation-Clemmensen ReductionRoute 2: Acylation-Wolff-Kishner Reduction
Step 1: Reduction of 2,3-Dichloronitrobenzene
Yield~99%~99%
PurityHighHigh
Step 2: Friedel-Crafts Acylation
Estimated Yield70-80%70-80%
PurityGood, requires purificationGood, requires purification
Step 3: Ketone Reduction
Estimated Yield60-70%70-80%
Overall Estimated Yield 41-55% 49-63%
Key Reagents 2,3-Dichloronitrobenzene, H₂, Catalyst, Butanoyl Chloride, AlCl₃, Zn(Hg), conc. HCl2,3-Dichloronitrobenzene, H₂, Catalyst, Butanoyl Chloride, AlCl₃, Hydrazine hydrate, KOH
Primary Advantage Utilizes common and powerful reductionSuitable for acid-sensitive substrates
Primary Disadvantage Strongly acidic conditions in the final stepStrongly basic and high-temperature conditions

Experimental Protocols

Step 1: Synthesis of 2,3-Dichloroaniline via Catalytic Hydrogenation of 2,3-Dichloronitrobenzene

This procedure is based on a documented high-yield synthesis.[1]

Materials:

  • 2,3-Dichloronitrobenzene

  • Methanol

  • Deionized water

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Pd/C or a specified proprietary catalyst)[1]

Procedure:

  • A 50 mL high-pressure reactor is charged with 2,3-dichloronitrobenzene (1 mmol), deionized water (5 mL), methanol (5 mL), and the catalyst (20 mg).

  • The autoclave is sealed and purged three times with nitrogen (N₂) and then three times with hydrogen (H₂) to remove air.

  • The reactor is pressurized with H₂ to 2.0 MPa.

  • The reaction mixture is heated to 100°C with vigorous stirring (800 rpm) for 4 hours.

  • After cooling and venting the reactor, a sample is collected and filtered.

  • The product, 2,3-dichloroaniline, is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to confirm identity and purity. The reported yield for this transformation is approximately 99%.[1]

Step 2: Friedel-Crafts Acylation of 2,3-Dichloroaniline

Materials:

  • 2,3-Dichloroaniline

  • Butanoyl chloride

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, 2,3-dichloroaniline is dissolved in anhydrous DCM.

  • The solution is cooled to 0°C in an ice bath.

  • Aluminum chloride (1.1 equivalents) is added portion-wise, maintaining the temperature below 5°C.

  • Butanoyl chloride (1.05 equivalents) is added dropwise to the stirred suspension.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by carefully pouring it onto crushed ice with concentrated HCl.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude 1-(4-amino-2,3-dichlorophenyl)butan-1-one is purified by column chromatography.

Step 3, Route 1: Clemmensen Reduction

This procedure is a general method for the reduction of aryl ketones.[2][3][4]

Materials:

  • 1-(4-amino-2,3-dichlorophenyl)butan-1-one

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Zinc amalgam is prepared by activating zinc dust with a brief wash in dilute HCl, followed by treatment with a mercury(II) chloride solution.

  • The acylated aniline, zinc amalgam, concentrated HCl, and toluene are placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • After cooling, the mixture is decanted from the remaining zinc amalgam.

  • The aqueous layer is extracted with toluene or another suitable organic solvent.

  • The combined organic layers are washed with water and saturated sodium bicarbonate solution until neutral.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude 4-Butyl-2,3-dichloroaniline is purified by column chromatography or distillation.

Step 3, Route 2: Wolff-Kishner Reduction

This is a general procedure for the reduction of ketones under basic conditions.[5][6]

Materials:

  • 1-(4-amino-2,3-dichlorophenyl)butan-1-one

  • Hydrazine hydrate (H₂N-NH₂·H₂O)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

Procedure:

  • The acylated aniline, diethylene glycol, hydrazine hydrate, and potassium hydroxide are placed in a round-bottom flask fitted with a reflux condenser.

  • The mixture is heated to 100-120°C for 1-2 hours to form the hydrazone.

  • The temperature is then increased to 180-200°C to allow for the distillation of water and excess hydrazine.

  • The reaction is maintained at this high temperature for 3-5 hours until the evolution of nitrogen gas ceases.

  • After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ether or toluene).

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography or distillation.

Synthesis Route Decision Workflow

The selection of an appropriate synthesis route is contingent on several factors, primarily the stability of the starting materials and intermediates to the reaction conditions. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis_Decision_Flow Synthesis Route Selection for this compound Start Start: Synthesis of 2,3-dichloroaniline Acylation Step 2: Friedel-Crafts Acylation (Butanoyl Chloride, AlCl3) Start->Acylation Reduction_Choice Step 3: Reduction of Ketone Acylation->Reduction_Choice Acid_Stable Is the substrate acid-stable? Reduction_Choice->Acid_Stable Base_Stable Is the substrate base-stable? Reduction_Choice->Base_Stable Clemmensen Clemmensen Reduction (Zn(Hg), HCl) Product Final Product: This compound Clemmensen->Product Wolff_Kishner Wolff-Kishner Reduction (Hydrazine, KOH) Wolff_Kishner->Product Acid_Stable->Clemmensen Yes Base_Stable->Wolff_Kishner Yes

Caption: Decision workflow for selecting the ketone reduction method.

Conclusion

While a direct, one-pot synthesis for this compound is not prominently described in the literature, a multi-step approach beginning with the reduction of 2,3-dichloronitrobenzene is feasible. The most promising subsequent strategy involves a Friedel-Crafts acylation to introduce the four-carbon chain, followed by a ketone reduction. The choice between the Clemmensen (acidic) and Wolff-Kishner (basic) reductions will depend on the chemical compatibility of the acylated intermediate with the respective reaction conditions. The Wolff-Kishner pathway may offer a slightly higher overall yield, although it requires more stringent temperature control. Both routes provide a logical and experimentally sound basis for the synthesis of this compound for research and development purposes.

References

Degradation of 4-Butyl-2,3-dichloroaniline: A Comparative Analysis of Potential Biotransformation Pathways and Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential degradation products of 4-Butyl-2,3-dichloroaniline. Due to a lack of direct experimental data on the degradation of this specific molecule, this document extrapolates potential degradation pathways based on established scientific literature regarding the biotransformation of 2,3-dichloroaniline and the metabolic fate of alkylated aromatic compounds. This guide will compare these hypothesized pathways with the known degradation products of other dichloroaniline isomers, providing a framework for researchers investigating the environmental fate and metabolic profile of this compound.

Executive Summary

  • Reductive Dechlorination: A common anaerobic degradation pathway for chlorinated aromatic compounds, leading to the sequential removal of chlorine atoms.

  • Oxidative Pathways: In aerobic environments, oxidation of the aromatic ring and the butyl side chain is expected. This can involve hydroxylation and subsequent ring cleavage.

  • N-Acetylation and N-Formylation: Common metabolic transformations that can occur in various organisms.

This guide presents a comparative overview of these potential pathways and their resulting products, alongside experimentally determined degradation products of other dichloroaniline isomers. Detailed experimental protocols for the identification and characterization of such degradation products are also provided.

Predicted Degradation Pathways of this compound

The presence of the butyl group at the 4-position is expected to influence the degradation of the 2,3-dichloroaniline core. The following pathways are proposed based on existing literature for similar compounds.

Reductive Dechlorination (Anaerobic)

Under anaerobic conditions, microorganisms are known to reductively dehalogenate chlorinated anilines. For 2,3-dichloroaniline, this has been shown to proceed via 2-chloroaniline to aniline.[1][2] A similar pathway can be predicted for this compound:

This compound This compound 4-Butyl-2-chloroaniline 4-Butyl-2-chloroaniline This compound->4-Butyl-2-chloroaniline Reductive Dechlorination 4-Butylaniline 4-Butylaniline 4-Butyl-2-chloroaniline->4-Butylaniline Reductive Dechlorination

Caption: Hypothesized anaerobic reductive dechlorination pathway of this compound.

Oxidative Degradation of the Aromatic Ring (Aerobic)

In aerobic environments, bacteria often initiate the degradation of aromatic compounds by hydroxylation of the ring. For 2,3-dichloroaniline, biodegradation has been suggested to proceed via initial ring hydroxylation.[3] A bacterium, Bacillus megaterium IMT21, has been shown to degrade 2,3-dichloroaniline via dichloroaminophenol metabolites.[4]

This compound This compound 4-Butyl-2,3-dichloroaminophenol 4-Butyl-2,3-dichloroaminophenol This compound->4-Butyl-2,3-dichloroaminophenol Hydroxylation Ring Cleavage Products Ring Cleavage Products 4-Butyl-2,3-dichloroaminophenol->Ring Cleavage Products Dioxygenase

Caption: Hypothesized aerobic degradation of the aromatic ring of this compound.

Oxidation of the Butyl Side Chain (Aerobic)

The alkyl side chain represents a likely point of initial oxidative attack. This can proceed through terminal oxidation to an alcohol, followed by further oxidation to an aldehyde and a carboxylic acid.

cluster_side_chain_oxidation Side Chain Oxidation This compound This compound 4-(4-hydroxybutyl)-2,3-dichloroaniline 4-(4-hydroxybutyl)-2,3-dichloroaniline This compound->4-(4-hydroxybutyl)-2,3-dichloroaniline Hydroxylation 4-(2,3-dichloroanilino)butanal 4-(2,3-dichloroanilino)butanal 4-(4-hydroxybutyl)-2,3-dichloroaniline->4-(2,3-dichloroanilino)butanal Oxidation 4-(2,3-dichloroanilino)butanoic acid 4-(2,3-dichloroanilino)butanoic acid 4-(2,3-dichloroanilino)butanal->4-(2,3-dichloroanilino)butanoic acid Oxidation

Caption: Hypothesized aerobic oxidation pathway of the butyl side chain of this compound.

Comparative Degradation of Dichloroaniline Isomers

To provide context for the potential degradation of this compound, the following table summarizes the experimentally identified degradation products of other dichloroaniline isomers.

Parent CompoundDegradation Product(s)Organism/ConditionReference
2,3-Dichloroaniline2-Chloroaniline, AnilineAnaerobic enrichment culture[1][2]
2,3-DichloroanilineDichloroaminophenol metabolitesBacillus megaterium IMT21[4]
3,4-Dichloroaniline3-ChloroanilineAnaerobic pond sediment[5]
3,4-Dichloroaniline4-ChloroanilineAcinetobacter soli GFJ2[6]
3,4-Dichloroaniline3,4-Dichloroformanilide, 3,4-DichloroacetanilideChlorella pyrenoidosa[7]
2,4-Dichloroaniline4-ChloroanilineAnaerobic pond sediment[5]
2,5-DichloroanilineDichloroaminophenol metabolitesBacillus megaterium IMT21[4]
3,5-DichloroanilineDichloroacetanilideBacillus megaterium IMT21[4]

Experimental Protocols

The identification and quantification of aniline degradation products typically involve chromatographic and spectrometric techniques.

Sample Preparation and Extraction

A generalized workflow for the extraction of aniline metabolites from a biological matrix (e.g., microbial culture, soil) is outlined below.

cluster_extraction_workflow Extraction Workflow Biological Sample Biological Sample Centrifugation Centrifugation Biological Sample->Centrifugation Separate biomass Supernatant (Aqueous Phase) Supernatant (Aqueous Phase) Centrifugation->Supernatant (Aqueous Phase) Pellet (Biomass) Pellet (Biomass) Centrifugation->Pellet (Biomass) Liquid-Liquid Extraction\n(e.g., with ethyl acetate) Liquid-Liquid Extraction (e.g., with ethyl acetate) Supernatant (Aqueous Phase)->Liquid-Liquid Extraction\n(e.g., with ethyl acetate) Solvent Extraction\n(e.g., with methanol/acetone) Solvent Extraction (e.g., with methanol/acetone) Pellet (Biomass)->Solvent Extraction\n(e.g., with methanol/acetone) Organic Phase Organic Phase Liquid-Liquid Extraction\n(e.g., with ethyl acetate)->Organic Phase Concentration\n(e.g., rotary evaporation) Concentration (e.g., rotary evaporation) Organic Phase->Concentration\n(e.g., rotary evaporation) Cellular Extract Cellular Extract Solvent Extraction\n(e.g., with methanol/acetone)->Cellular Extract Cellular Extract->Concentration\n(e.g., rotary evaporation) Analysis Analysis Concentration\n(e.g., rotary evaporation)->Analysis

Caption: General experimental workflow for the extraction of aniline metabolites.

Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides structural information for identification.

  • Protocol:

    • Derivatization (Optional but often necessary for anilines): To improve volatility and chromatographic behavior, aniline metabolites can be derivatized, for example, by acylation.

    • Injection: A small volume of the extracted and concentrated sample is injected into the GC inlet.

    • Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., DB-5).[5] The temperature of the column is gradually increased (temperature programming) to elute the compounds.

    • Detection (MS): As compounds elute from the column, they enter the mass spectrometer. Electron impact (EI) is a common ionization technique. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

    • Identification: The resulting mass spectra of the unknown peaks are compared with libraries of known spectra (e.g., NIST) or with the spectra of authentic standards.[5]

2. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or other detectors

  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is suitable for a wider range of compounds than GC, including less volatile and thermally labile molecules. Coupling with MS provides high sensitivity and specificity for identification.

  • Protocol:

    • Mobile Phase Preparation: A mixture of solvents (e.g., acetonitrile and water with a modifier like formic acid) is prepared.

    • Injection: A small volume of the sample extract is injected into the HPLC system.

    • Separation: The sample is pumped through a column (e.g., C18) under high pressure. The composition of the mobile phase can be kept constant (isocratic) or varied over time (gradient) to achieve optimal separation.

    • Detection:

      • Mass Spectrometry (e.g., ESI-MS): The eluent from the HPLC is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions. These ions are then analyzed by the mass spectrometer.[7] This technique is powerful for identifying unknown metabolites.[8]

      • Electrochemical Detection: This detector is highly sensitive for electroactive compounds like anilines and their hydroxylated metabolites.[9]

      • UV-Vis/Diode Array Detector (DAD): Provides information on the UV-Vis absorbance spectrum of the eluting compounds, which can aid in identification.

    • Quantification: The peak area of the compound of interest is proportional to its concentration. Calibration curves are generated using authentic standards to quantify the metabolites.

Comparison of Analytical Alternatives

TechniqueAdvantagesDisadvantagesBest Suited For
GC-MS High resolution, extensive spectral libraries for identification, good for volatile and semi-volatile compounds.Requires derivatization for many polar metabolites, not suitable for thermally labile compounds.Analysis of a wide range of less polar metabolites.
LC-MS Applicable to a broad range of compounds (polar, non-polar, thermally labile), high sensitivity and specificity, provides molecular weight information.Matrix effects can suppress ionization, spectral libraries are less comprehensive than for GC-MS.Identification and quantification of a wide variety of known and unknown metabolites.
HPLC-UV/DAD Robust, relatively inexpensive, provides spectral information for peak purity assessment.Lower sensitivity and specificity compared to MS, not suitable for compounds without a chromophore.Routine quantification of known, UV-active metabolites.
HPLC-Electrochemical Detection Very high sensitivity for electroactive compounds.Limited to electroactive compounds, can be susceptible to matrix interferences.Trace analysis of phenolic and aminic metabolites.

Conclusion

While direct experimental data on the degradation of this compound is currently unavailable, this guide provides a scientifically grounded framework for predicting its potential degradation products and pathways. By understanding the established biotransformation of the 2,3-dichloroaniline core and the typical metabolic fate of alkyl side chains, researchers can design targeted experiments for the identification and quantification of its metabolites. The comparative data from other dichloroaniline isomers and the detailed experimental protocols provided herein offer a valuable resource for professionals in environmental science and drug development to assess the persistence, bioaccumulation, and potential toxicity of this and related compounds.

References

Comparative Thermal Stability Analysis of Substituted Anilines using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the thermal stability of substituted anilines, with a focus on chloro- and butyl-substituted analogs. While specific differential scanning calorimetry (DSC) data for 4-Butyl-2,3-dichloroaniline is not publicly available, this document compiles relevant data for structurally similar compounds to serve as a valuable reference for stability assessments in drug development and chemical research. Understanding the thermal properties of these compounds is critical for ensuring safe handling, processing, and storage.

Quantitative Thermal Stability Data

The thermal stability of aniline derivatives is significantly influenced by the nature and position of their substituents. The following table summarizes key thermal properties of selected substituted anilines. It is important to note the absence of specific DSC data for this compound, highlighting a current knowledge gap.

Compound NameStructureMelting Point (°C)Boiling Point (°C)Decomposition Temperature (°C)Enthalpy of Decomposition (kJ/g)
This compound Data Not Available Data Not Available Data Not Available Data Not Available
4-Chloroaniline69 - 73232250 - 300[1]0.633 (exothermic, in the range of 210-400 °C)[1]
2,3-Dichloroaniline23 - 24[2][3]252[2][3]Data Not AvailableData Not Available
2,4-Dichloroaniline60 - 65245Data Not AvailableData Not Available
3,4-Dichloroaniline69 - 71[4]272[4]Data Not AvailableData Not Available
4-Butylaniline-14133 - 134 (at 14 mmHg)[5]Data Not AvailableData Not Available

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Thermal Stability

The following is a generalized experimental protocol for determining the thermal stability of a solid organic compound like a substituted aniline using DSC.

Objective: To determine the melting point, onset of decomposition, and enthalpy of decomposition of the sample.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Analytical balance (microgram sensitivity)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • Inert gas supply (e.g., Nitrogen 99.999% pure)

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a hermetic aluminum DSC pan using an analytical balance.

  • Sealing: Hermetically seal the pan using a crimper. This is crucial to contain any potential off-gassing during decomposition. An empty, sealed hermetic pan will be used as the reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[1]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature that is expected to be above the decomposition point (e.g., 400 °C).[6]

  • Data Acquisition: Record the heat flow as a function of temperature. The resulting plot is the DSC thermogram.

  • Data Analysis:

    • Melting Point: Determine the onset temperature of the endothermic melting peak.

    • Decomposition: Identify the onset temperature of any sharp, exothermic events, which typically indicate decomposition. The peak temperature of the exotherm can also be reported.

    • Enthalpy of Decomposition: Integrate the area of the exothermic decomposition peak to determine the heat of decomposition (in J/g or kJ/mol).

Visualization of the DSC Experimental Workflow

The following diagram illustrates the logical flow of a typical DSC experiment for assessing the thermal stability of a chemical compound.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 1-5 mg of Sample pan Place in Hermetic Pan weigh->pan seal Seal Pan with Crimper pan->seal load Load Sample & Reference Pans seal->load purge Purge with Inert Gas (N2) load->purge program Run Thermal Program (e.g., 10 °C/min ramp) purge->program acquire Acquire Heat Flow Data program->acquire thermogram Generate DSC Thermogram acquire->thermogram melting Determine Melting Point (Tm) thermogram->melting decomposition Identify Decomposition Onset (Td) thermogram->decomposition enthalpy Calculate Enthalpy of Decomposition (ΔHd) decomposition->enthalpy

Caption: Workflow for DSC Thermal Stability Analysis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Butyl-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Key Chemical Safety and Property Data

Due to the lack of specific data for 4-Butyl-2,3-dichloroaniline, the following table summarizes the known properties of the closely related compound, 2,3-dichloroaniline, to inform handling and disposal procedures. It is reasonable to assume that this compound will exhibit similar toxicity and environmental hazards.

PropertyValue (for 2,3-dichloroaniline)Reference
Appearance Colorless oil or amber to brown crystalline solid[1][2]
Molecular Formula C₆H₅Cl₂N[1]
Molecular Weight 162.01 g/mol [1]
Boiling Point 252 °C (486 °F; 525 K)[1]
Melting Point 24 °C (75 °F; 297 K)[1]
Solubility Insoluble in water. Very soluble in ether; slightly soluble in petroleum ether, benzene.[2]
Toxicity Toxic by skin absorption and inhalation. Produces toxic oxides of nitrogen during combustion.[1][2]
Environmental Hazard Very toxic to aquatic life with long lasting effects.[1]

**Step-by-Step Disposal Protocol

Researchers must handle this compound with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. All disposal steps should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Segregation of Waste:

    • Isolate waste containing this compound from other waste streams to prevent potentially hazardous reactions.

    • Specifically, keep it separate from acids, acid anhydrides, acid chlorides, and strong oxidizing agents.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed waste container made of a compatible material.

    • The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., toxic, environmentally hazardous).

  • Spill Management:

    • In case of a spill, do not use water for cleanup as the compound is insoluble and this may spread contamination.

    • For small spills, dampen the solid material with 60-70% ethanol and carefully transfer it to the designated hazardous waste container using absorbent paper.

    • Solvent-wash all contaminated surfaces with 60-70% ethanol, followed by a soap and water solution.

    • Seal all contaminated materials, including PPE, in a vapor-tight plastic bag for disposal.

  • Final Disposal:

    • Never dispose of this compound down the drain or in regular trash.

    • The recommended method of disposal for halogenated aromatic compounds is through a licensed hazardous waste disposal company.[3][4]

    • This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the toxic combustion byproducts.[3]

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup of the hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste properly segregated? A->B C Segregate from incompatible materials (acids, oxidizers) B->C No D Is the waste in a labeled, sealed, compatible container? B->D Yes C->D E Transfer to a suitable waste container and label it D->E No F Store in a designated hazardous waste accumulation area D->F Yes E->F G Arrange for pickup by a licensed hazardous waste disposal company F->G H Incineration at a permitted hazardous waste facility G->H I End: Proper Disposal H->I

Disposal workflow for this compound.

Disclaimer: This document provides guidance based on available data for similar chemical compounds. Always consult your institution's specific safety and disposal protocols and the most current regulatory guidelines.

References

Personal protective equipment for handling 4-Butyl-2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Summary and Operational Plan

Due to the presence of the dichloroaniline functional group, 4-Butyl-2,3-dichloroaniline is presumed to be toxic if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation and may be very toxic to aquatic life with long-lasting effects.[1][2] The primary operational goal is to minimize exposure through a combination of engineering controls, personal protective equipment, and strict handling procedures.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][4]

  • Ensure that a safety shower and eyewash station are readily accessible.[4]

Personal Protective Equipment (PPE): A comprehensive PPE plan is critical to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety goggles with side shields or a face shield.To protect against splashes and airborne particles. Standard safety glasses are not sufficient.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent dermal absorption, which is a likely route of exposure. Regularly inspect gloves for tears or punctures.
Body Laboratory coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of dust or vapors, especially when handling the solid form or preparing solutions.

Procedural, Step-by-Step Guidance

Handling and Use:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable material.

  • Weighing and Transfer: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers. If preparing a solution, add the solid to the solvent slowly.

  • During Operation: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[3]

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water after work is complete.

Spill Management:

  • Evacuation: In case of a spill, evacuate the immediate area.

  • Containment: For small spills, use an absorbent material like sand or vermiculite to contain the substance. Avoid raising dust.

  • Cleanup: Carefully sweep or scoop the contained material into a labeled, sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable decontamination solution and wash thoroughly.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[2]

  • In all cases of exposure, seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and empty containers should be collected in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain or in regular trash.[1][6]

Workflow for Safe Handling and Disposal

prep Preparation - Don PPE - Prepare fume hood handling Handling - Weighing and transfer - Solution preparation prep->handling use Use in Experiment handling->use spill Spill Occurs handling->spill Potential Event first_aid First Aid - Skin/Eye Contact - Inhalation/Ingestion - Seek medical attention handling->first_aid Exposure post_handling Post-Handling - Decontaminate workspace - Wash hands use->post_handling use->spill Potential Event use->first_aid Exposure disposal Waste Disposal - Collect hazardous waste - Contact EHS post_handling->disposal spill->disposal spill->first_aid

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.